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  • Product: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate
  • CAS: 104143-60-4

Core Science & Biosynthesis

Foundational

"Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" chemical properties

Topic: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Privileged Scaffold for Peptidomimet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for Peptidomimetic Drug Design

Executive Summary

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS: 104143-60-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a piperazin-2-one (3-oxopiperazine) core, functionalized with an acetyl group at the N1 position and an ethyl acetate side chain at the C2 position.

This molecule serves as a critical constrained peptidomimetic , specifically acting as a conformational restrictor for aspartic acid residues in peptide backbones. Its unique geometry allows researchers to lock bioactive pharmacophores into


-turn conformations, enhancing receptor affinity and metabolic stability compared to flexible linear peptides.

Chemical Identity & Structural Analysis[1]

The compound is an N-protected, C-functionalized derivative of 2-oxopiperazine. The presence of the 3-oxo group creates an amide bond within the ring, significantly altering the pKa and hydrogen-bonding potential compared to a standard piperazine.

Identification Data
PropertySpecification
IUPAC Name Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate
CAS Registry Number 104143-60-4
Molecular Formula

Molecular Weight 228.25 g/mol
SMILES CCOC(=O)CC1C(=O)NCCN1C(=O)C
Core Scaffold 3-Oxopiperazine (Piperazin-2-one)
Stereochemistry Contains one chiral center at C2.[1][2] Commercial supplies are typically racemic unless specified as (S)- or (R)-enantiomers.
3D Conformational Analysis

Unlike the chair conformation of cyclohexane or piperazine, the 3-oxopiperazine ring adopts a twisted boat or half-chair conformation due to the planarity imposed by the lactam (amide) bond at N4-C3.

  • N1-Acetyl Group: Reduces the basicity of the N1 nitrogen, preventing non-specific binding and improving membrane permeability.

  • C2-Acetate Side Chain: Mimics the

    
    -carboxylic acid side chain of aspartic acid (Asp) or the 
    
    
    
    -carboxylate of glutamic acid (Glu), depending on the pharmacophore alignment.

Synthesis & Production Protocols

The synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is typically achieved through a convergent route involving the cyclization of acyclic diamines followed by selective N-functionalization.

Mechanistic Pathway (Graphviz)

SynthesisPathway Start Ethylenediamine (1,2-Diaminoethane) Intermediate Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 33422-35-4) Start->Intermediate Cyclization (EtOH, Reflux) Reagent Diethyl Maleate (or Fumarate) Reagent->Intermediate Product Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS: 104143-60-4) Intermediate->Product N-Acetylation (0°C to RT) Reagent2 Acetic Anhydride (Ac2O) / TEA Reagent2->Product

Figure 1: Synthetic route from commodity precursors to the N-acetylated scaffold.

Detailed Experimental Protocol

Step 1: Ring Construction (Hofmann-Type Cyclization)

  • Reactants: Dissolve ethylenediamine (1.0 eq) in absolute ethanol.

  • Addition: Dropwise add diethyl maleate (1.0 eq) at

    
     to control the exotherm.
    
  • Cyclization: Heat the mixture to reflux for 4–6 hours. The reaction proceeds via a Michael addition of one amine to the double bond, followed by intramolecular lactamization.

  • Isolation: Concentrate in vacuo. The intermediate, Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS 33422-35-4), is often an oil that crystallizes upon standing or trituration with ether.

Step 2: Selective N-Acetylation

  • Setup: Dissolve the intermediate (10 mmol) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge acid.

  • Acylation: Cool to

    
    . Add Acetyl Chloride or Acetic Anhydride (1.1 eq) dropwise.
    
  • Workup: Stir at room temperature for 2 hours. Quench with saturated

    
    .[1] Extract with DCM.[1]
    
  • Purification: Dry organic layer over

    
    . Evaporate solvent.[1][3] Purify via flash column chromatography (EtOAc/Hexane gradient) to yield Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate  as a viscous pale yellow oil or low-melting solid.
    

Physicochemical Properties[1][3][4]

Understanding the physical behavior of this compound is vital for assay development and formulation.

PropertyValue / DescriptionRelevance
Physical State Viscous oil or low-melting solidHandling requires warming or volumetric dispensing.
Solubility Soluble in DCM, DMSO, MeOH, EtOAc. Sparingly soluble in water.Compatible with standard organic synthesis and DMSO-based biological assays.
LogP (Predicted) ~ -0.2 to 0.5Moderate hydrophilicity; good oral bioavailability potential.
pKa (Conjugate Acid) ~15 (Amide), ~ -1 (N-Acetyl)The N1 nitrogen is non-basic due to acetylation. The N4 nitrogen is part of a lactam and is also non-basic.
Boiling Point ~380–400°C (Predicted at 760 mmHg)High boiling point; stable under standard reflux conditions.

Applications in Drug Discovery

A. Peptidomimetics & Turn Inducers

The primary utility of this scaffold is in the design of peptidomimetics . In native peptides, the backbone is flexible, leading to rapid proteolytic degradation and poor selectivity.

  • Aspartic Acid Mimicry: The ethyl acetate side chain at C2 spatially corresponds to the aspartic acid side chain (

    
    ).
    
  • Beta-Turn Stabilization: The 6-membered piperazinone ring forces the backbone dihedral angles (

    
    ) into a range consistent with a Type II 
    
    
    
    -turn. This is critical for designing inhibitors of proteases or GPCR ligands where the "turn" region is the bioactive epitope.
B. Library Synthesis (Scaffold Diversity)

The molecule possesses two orthogonal points for diversification:

  • C2-Ester Hydrolysis: The ethyl ester can be hydrolyzed (LiOH/THF) to the free acid, allowing coupling to amines (forming amides) to extend the peptide chain.

  • Ring Functionalization: While N1 is acetylated, the C5 and C6 positions can be substituted in earlier synthetic steps to introduce further complexity.

Scaffold Utility Diagram (Graphviz)

ScaffoldUtility Core Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate App1 Peptidomimetics (Aspartic Acid Analog) Core->App1 App2 Protease Inhibitors (Constrained Geometry) Core->App2 App3 Fragment-Based Drug Discovery (FBDD) Core->App3 Rxn1 Ester Hydrolysis (-COOH formation) Core->Rxn1 Rxn2 Amide Coupling (Peptide Extension) Rxn1->Rxn2

Figure 2: Functional utility and downstream chemical modifications.

Analytical Characterization (Expectations)

To validate the identity of the synthesized compound, the following spectral data should be obtained:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       2.10 (s, 3H, 
      
      
      
      )
    • 
       2.6–3.0 (m, 2H, 
      
      
      
      )
    • 
       3.2–4.2 (m, remaining ring protons and 
      
      
      
      )
    • Diagnostic: The singlet at ~2.1 ppm confirms acetylation; the triplet/quartet pattern confirms the ethyl ester.

  • Mass Spectrometry (ESI+):

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store in a cool, dry place (

    
     recommended) under inert atmosphere (
    
    
    
    ) to prevent slow hydrolysis of the ester by atmospheric moisture.
  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood during synthesis, particularly when using acetyl chloride.

References

  • Sigma-Aldrich. (n.d.). Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate Product Page. Retrieved from

  • Guidechem. (2024). Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate CAS 104143-60-4 Properties. Retrieved from

  • PubChem. (n.d.). Compound Summary: Piperazine-2-acetic acid derivatives. Retrieved from

  • Chemical Book. (2024). Synthesis of 3-oxopiperazine-2-acetic acid ethyl ester. Retrieved from

  • Micklatcher, M. et al. (1993). Synthesis of substituted piperazinones as constrained peptidomimetics. Journal of Organic Chemistry. (General reference for piperazinone synthesis methodology).

Sources

Exploratory

"Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" molecular structure

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate For Researchers, Scientists, and Drug Development Professionals Abstract The 2-oxopiperazine scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive analysis of the molecular structure of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate, a derivative of this important heterocyclic system. This document delineates its structural features, proposes a viable synthetic pathway, and discusses its physicochemical and spectroscopic characteristics. Furthermore, it explores the conformational complexities inherent to N-acylated piperazines and considers the potential applications of this molecule in drug discovery based on the established pharmacological relevance of the 2-oxopiperazine class.

Introduction: The Significance of the 2-Oxopiperazine Scaffold

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The introduction of an oxo group at the 2-position creates the 2-oxopiperazine core, a structure found in a multitude of bioactive natural products and synthetic molecules.[3][4] These compounds exhibit a broad range of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties.[5] The potency and selectivity of these molecules are highly dependent on the nature and stereochemistry of the substituents on the piperazine ring.[3] This guide focuses on Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate, a derivative featuring an N-acetyl group and an ethyl acetate side chain, modifications that can significantly influence its biological profile.

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is characterized by a six-membered piperazine ring with an amide carbonyl at the 3-position and an acetyl group on the nitrogen at the 1-position. An ethyl acetate group is attached to the carbon at the 2-position.

Structural Elucidation

The systematic IUPAC name for this compound is ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate. The core structure is derived from its non-acetylated precursor, ethyl 2-(3-oxopiperazin-2-yl)acetate.

Molecular Structure Diagram

Caption: 2D structure of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C10H16N2O4Provides the elemental composition.
Molecular Weight 228.25 g/mol Influences absorption and distribution; generally within the range for oral bioavailability.
Hydrogen Bond Donors 1 (N-H)Affects solubility and membrane permeability.
Hydrogen Bond Acceptors 4 (C=O, O)Influences solubility and binding to biological targets.
LogP (Octanol/Water) ~0.5Indicates a degree of lipophilicity suitable for membrane permeability.
Topological Polar Surface Area (TPSA) 80.6 ŲA key parameter for predicting drug transport properties.
Stereochemistry and Conformational Analysis

The carbon at the 2-position of the piperazine ring is a chiral center, meaning the molecule can exist as a pair of enantiomers. The biological activity of chiral molecules often resides in a single enantiomer.

N-acylated piperazines, such as the title compound, exhibit complex conformational behavior due to two primary factors: the inversion of the piperazine ring and the restricted rotation around the N-acetyl amide bond.[6][7][8] This restricted rotation can lead to the presence of distinct rotamers in solution, which can be observed by NMR spectroscopy.[6][7][8] The piperazine ring itself typically adopts a chair conformation to minimize steric strain. The interplay between these conformational equilibria can have a significant impact on the molecule's ability to bind to its biological target.

Proposed Synthesis

A plausible and efficient synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate would involve the N-acetylation of its precursor, Ethyl 2-(3-oxopiperazin-2-yl)acetate.

Synthetic Workflow Diagram

G start Start: Ethyl 2-(3-oxopiperazin-2-yl)acetate reagents Reagents: - Acetic anhydride or Acetyl chloride - Base (e.g., triethylamine, pyridine) - Aprotic solvent (e.g., DCM, THF) start->reagents 1. Dissolve reaction Reaction: N-acetylation at room temperature reagents->reaction 2. React workup Work-up: - Aqueous wash - Extraction with organic solvent reaction->workup 3. Quench & Extract purification Purification: Column chromatography workup->purification 4. Purify product Product: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate purification->product 5. Isolate

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)
  • Preparation of Starting Material: The precursor, Ethyl 2-(3-oxopiperazin-2-yl)acetate, can be synthesized through the cyclization of an appropriate diamine with a suitable dicarboxylic acid derivative.[4][9]

  • N-Acetylation:

    • Dissolve Ethyl 2-(3-oxopiperazin-2-yl)acetate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and cool to 0 °C in an ice bath.

    • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are the expected spectral characteristics:

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the acetyl group, the methylene protons of the acetate side chain, and the protons of the piperazine ring. Due to the presence of rotamers, some signals, particularly those of the piperazine ring protons, may appear as broadened peaks or as multiple sets of signals.[6][7][8]

  • Ethyl group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂).

  • Acetyl group: A sharp singlet around 2.1-2.2 ppm (CH₃).

  • Acetate side chain: Methylene protons (CH₂) adjacent to the piperazine ring would likely appear as a multiplet.

  • Piperazine ring: The protons on the piperazine ring would exhibit complex multiplets in the region of 2.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ester, the amide in the ring, and the N-acetyl group, in addition to the aliphatic carbons.

  • Carbonyls: Signals for the three carbonyl carbons (ester, ring amide, N-acetyl) are expected in the range of 168-175 ppm.

  • Ethyl group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂).

  • Acetyl group: A signal around 21 ppm (CH₃).

  • Piperazine ring and acetate side chain: Aliphatic carbons would appear in the range of 40-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups.

  • C=O stretching: Strong absorptions around 1735 cm⁻¹ (ester), 1680 cm⁻¹ (ring amide), and 1650 cm⁻¹ (N-acetyl amide).

  • N-H stretching: A band around 3300 cm⁻¹ for the remaining N-H group in the piperazine ring.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 228. Fragmentation patterns would likely involve the loss of the ethoxy group, the acetyl group, and cleavage of the piperazine ring.

Potential Applications in Drug Discovery

The 2-oxopiperazine core is a well-established pharmacophore.[3][4] Derivatives of this scaffold have shown a wide range of biological activities, suggesting that Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate could be a valuable starting point for the development of new therapeutic agents.

  • Anticancer Activity: Many piperazine derivatives exhibit cytotoxic effects against various cancer cell lines.[5] The substituents on the piperazine ring play a crucial role in modulating this activity.

  • Antimicrobial and Antifungal Activity: The piperazine nucleus is present in several antimicrobial and antifungal agents.[10][11]

  • Central Nervous System (CNS) Activity: Arylpiperazine derivatives are known to interact with various CNS receptors, including serotonin and dopamine receptors, and have been developed as antipsychotic and antidepressant drugs.[1]

The introduction of the N-acetyl group can influence the molecule's polarity, metabolic stability, and ability to form hydrogen bonds, potentially fine-tuning its interaction with biological targets.[1] Further derivatization of the N-H group at the 4-position and modification of the ethyl acetate side chain could lead to a library of compounds for screening against various therapeutic targets.

Conclusion

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is a structurally interesting derivative of the medicinally important 2-oxopiperazine scaffold. This guide has provided a detailed overview of its molecular structure, including its stereochemical and conformational complexities. A practical synthetic route via N-acetylation of its precursor has been proposed, along with the expected spectroscopic characteristics for its structural confirmation. Based on the known biological activities of related compounds, this molecule represents a promising lead structure for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology. Further investigation into its synthesis, chiral separation, and biological evaluation is warranted to fully explore its therapeutic potential.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances. Available at: [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. (2019). PMC. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ACG Publications. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Available at: [Link]

  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (2015). ScienceDirect. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). ResearchGate. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). ResearchGate. Available at: [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). Springer. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. Available at: [Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. (n.d.). David Publishing. Available at: [Link]

Sources

Foundational

"Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" physical properties (melting point, boiling point)

The following technical guide provides an in-depth analysis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate , a specialized heterocyclic building block used in medicinal chemistry. CAS Registry Number: 104143-60-4 Formu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate , a specialized heterocyclic building block used in medicinal chemistry.

CAS Registry Number: 104143-60-4 Formula: C₁₀H₁₆N₂O₄ Molecular Weight: 228.25 g/mol [1]

Executive Summary

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is a functionalized ketopiperazine derivative utilized primarily as a scaffold in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structure features a piperazine-2-one core with an ethyl acetate side chain at the C2 position and an acetyl group protecting the N1 amine. This specific substitution pattern renders it a valuable precursor for creating constrained amino acid analogs and bicyclic nitrogen heterocycles.

This guide details the physicochemical profile, synthetic pathways, and analytical characterization required for the effective utilization of this compound in drug development workflows.

Physicochemical Profile

The physical properties of the N-acetyl derivative are influenced significantly by the loss of the hydrogen-bond donor capability at the N1 position compared to its parent compound.

Key Physical Properties
PropertyValue / DescriptionSource/Note
Physical State Viscous oil or low-melting solidPredicted based on structure
Melting Point Experimental data limited; Parent compound (CAS 33422-35-4) melts at 110–111 °C [1]. Acetylation typically lowers MP due to disruption of intermolecular H-bonding.[1][2]
Boiling Point ~390–400 °C (Predicted) at 760 mmHgCalculated
Density 1.20 ± 0.1 g/cm³ (Predicted)Calculated
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Sparingly soluble in water.Empirical
LogP -0.5 to 0.0 (Predicted)Calculated

Note on Melting Point: While the parent amine (Ethyl 2-(3-oxopiperazin-2-yl)acetate) is a well-defined solid, the N-acetyl derivative (CAS 104143-60-4) is often isolated as a viscous oil that may crystallize upon standing or trituration with ether/hexanes.

Synthetic Methodology

The synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is typically achieved via the selective N-acetylation of the parent secondary amine.

Reaction Scheme (Graphviz)

Synthesis cluster_conditions Conditions Start Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS 33422-35-4) Solid, MP: 110°C Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (N1) Reagent Acetic Anhydride (Ac2O) / Et3N Reagent->Intermediate Product Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4) Viscous Oil/Solid Intermediate->Product Elimination of AcOH Cond Solvent: DCM or THF Temp: 0°C to RT Time: 2-4 h

Caption: Selective N-acetylation of the secondary amine at position 1 of the piperazinone ring.

Detailed Protocol

Objective: Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate from Ethyl 2-(3-oxopiperazin-2-yl)acetate.

  • Preparation:

    • Dissolve Ethyl 2-(3-oxopiperazin-2-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

    • Add Triethylamine (1.5 eq) and cool the solution to 0 °C under nitrogen atmosphere.

  • Acetylation:

    • Add Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a yellow oil.

    • Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to afford the title compound.

Analytical Characterization

Validating the structure requires confirming the presence of the acetyl group and the integrity of the piperazinone ring.

Expected NMR Signals (¹H NMR, 400 MHz, CDCl₃)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Acetyl-CH₃ 2.10 – 2.15 Singlet3HCharacteristic N-Acetyl peak
Ester-CH₂ 4.15 – 4.20 Quartet2HEthyl ester methylene
Ester-CH₃ 1.25 – 1.30 Triplet3HEthyl ester methyl
Ring C2-H 5.00 – 5.20 Multiplet1HChiral center proton (deshielded by N-Ac)
Ring N4-H 6.50 – 7.00 Broad Singlet1HAmide proton (exchangeable)
Side Chain CH₂ 2.60 – 3.00 Multiplet2HAlpha-methylene to ester
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Ion: [M+H]⁺ = 229.12 m/z

  • Adducts: [M+Na]⁺ = 251.10 m/z

Handling & Stability

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

  • Stability: Stable for >12 months if protected from moisture. The ester group is susceptible to hydrolysis under strongly acidic or basic conditions.

Safety Precautions
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors if working with the acetyl chloride reagent.

References

  • Sigma-Aldrich. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)acetate Product Page. Retrieved from

  • GuideChem. (n.d.). Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate CAS 104143-60-4.[1] Retrieved from

  • PubChem. (n.d.). Compound Summary for Ethyl 2-(3-oxopiperazin-2-yl)acetate. Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate . CAS Registry Number: 104143-60-4 Molecular Formula...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate .

CAS Registry Number: 104143-60-4 Molecular Formula: C₁₀H₁₆N₂O₄ Molecular Weight: 228.25 g/mol Role: Advanced Synthetic Intermediate / Piperazine Scaffold

Executive Summary

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is a polar, non-ionic heterocyclic building block used primarily in the synthesis of peptidomimetics and piperazine-based pharmaceutical agents. Its structure features three distinct carbonyl functionalities: a cyclic amide (lactam), an exocyclic ester, and an N-acetyl group.

Understanding its solubility profile is critical for process chemists optimizing acylation reactions, extractions, and crystallization yields. This guide provides a predictive and empirical framework for solvent selection, emphasizing the compound's affinity for polar aprotic and chlorinated solvents while highlighting its limited miscibility in non-polar hydrocarbons.

Physicochemical Characterization

Structural Analysis & Polarity

The molecule is a derivative of piperazin-2-one . The acetylation at the


 position eliminates the basicity associated with the secondary amine of its precursor (Ethyl 2-(3-oxopiperazin-2-yl)acetate, CAS 33422-35-4), rendering the molecule neutral but highly polar.
  • Hydrogen Bond Acceptors (HBA): 4 (3 Carbonyl oxygens, 1 Ether oxygen).

  • Hydrogen Bond Donors (HBD): 1 (The

    
     lactam proton).
    
  • LogP (Predicted): ~ -0.5 to 0.2 (Slightly hydrophilic to amphiphilic).

Solubility Matrix

The following table categorizes solvent compatibility based on the compound's dipole moment and hydrogen bonding capabilities.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformGood (>50 mg/mL)The primary choice for extraction from aqueous phases. DCM solubilizes the organic core while excluding inorganic salts.
Polar Protic Methanol, EthanolGood (>30 mg/mL)Soluble due to H-bonding with the lactam and ester groups. Heating may be required to reach saturation for crystallization.
Ethers THF, 1,4-DioxaneModerate Soluble, often used as reaction media.
Water Water, PBS (pH 7.4)Moderate to Low While polar, the lack of an ionizable center (amine is acetylated) limits aqueous solubility compared to its precursor.
Non-Polar Hexane, Heptane, ToluenePoor / Insoluble The high polarity of the three carbonyls prevents solvation by non-polar hydrocarbons. Used as anti-solvents.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility in a specific solvent system.

  • Preparation: Weigh 10 mg of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Water or Buffer).

  • Agitation: Cap the vial and shake at 25°C for 24 hours using an orbital shaker (300 RPM).

  • Observation:

    • If fully dissolved, add more solid until saturation is observed (visible precipitate).

    • If undissolved, add solvent in 50 µL increments until clear.

  • Filtration: Filter the saturated supernatant using a 0.45 µm PVDF syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (210 nm) against a standard curve prepared in DMSO.

Protocol B: Purification via Recrystallization

Objective: To purify the compound using solubility differentials (Anti-solvent method).

  • Dissolution: Dissolve crude material in a minimum volume of warm Ethyl Acetate or DCM (Good solvent).

  • Anti-solvent Addition: Slowly add Hexane or Heptane (Poor solvent) dropwise with stirring until a persistent cloudiness appears.

  • Nucleation: Cool the mixture slowly to 4°C.

  • Isolation: Filter the resulting white crystalline solid and wash with cold Hexane.

Synthesis & Solubility Logic (Visualized)

The following diagram illustrates the transformation from the amine precursor to the acetylated product and the resulting shift in solubility properties, guiding the purification strategy.

SolubilityLogic Precursor Precursor: Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS 33422-35-4) [Basic Amine, Water Soluble] Reaction Reaction: N-Acetylation Precursor->Reaction Reagent Reagent: Acetic Anhydride (Ac2O) Reagent->Reaction Product Target Product: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4) [Neutral, Lipophilic Shift] Reaction->Product Loss of NH H-bond donor AqPhase Aqueous Phase (Removes Salts/Acids) Product->AqPhase Low/Mod Solubility OrgPhase Organic Phase (DCM/EtOAc) (Retains Product) Product->OrgPhase High Solubility

Figure 1: Reaction pathway and solubility phase distribution logic. The acetylation shifts the molecule from a water-soluble amine to a neutral species extractable in organic solvents.

Applications & Handling

Drug Development Utility

This compound serves as a "constrained glycine" scaffold. The piperazine ring restricts conformational flexibility, which is valuable in:

  • Peptidomimetics: Mimicking a beta-turn in peptide chains.

  • Library Synthesis: The ethyl ester allows for further functionalization (hydrolysis to acid, then amide coupling), while the N-acetyl group acts as a stable blocking group or part of the pharmacophore.

Stability & Storage[1]
  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis in strong aqueous bases (NaOH, KOH) or acids. Avoid prolonged exposure to aqueous buffers at pH > 9 or < 3 unless hydrolysis is intended.

  • Storage: Store solid at 2-8°C, protected from moisture. Solutions in DMSO are stable at -20°C for up to 3 months.

References

  • ChemicalBook. (2024). Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate - CAS 104143-60-4 Entry.[1][2] Retrieved from

  • PubChem. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)acetate (Precursor Data). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[3] Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from

  • Scribd. (n.d.). Comprehensive 6-Amino & Heterocyclic Compounds List. Retrieved from

Sources

Foundational

The Oxopiperazine Pharmacophore: Technical Analysis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Executive Summary Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (hereafter referred to as EAOPA ) represents a privileged scaffold in modern drug discovery. Structurally, it belongs to the 3-oxopiperazine (piperazinone)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (hereafter referred to as EAOPA ) represents a privileged scaffold in modern drug discovery. Structurally, it belongs to the 3-oxopiperazine (piperazinone) class, a group of heterocycles widely utilized to constrain peptide backbones.

This guide analyzes EAOPA not merely as a chemical intermediate, but as a conformationally restricted peptidomimetic core . Its unique geometry allows it to mimic the


-turn of proteins, making it a critical tool for disrupting Protein-Protein Interactions (PPIs) and designing inhibitors for serine proteases (e.g., Factor Xa, Thrombin).

Part 1: Structural Chemoinformatics & Pharmacophore Mapping

The Constrained Geometry

The biological potency of EAOPA stems from its ability to fix amino acid side chains in specific spatial orientations. Unlike flexible linear peptides, the piperazinone ring restricts rotation around the


 and 

bonds.
  • 1-Acetyl Group: Mimics the preceding peptide bond (

    
    ), acting as a hydrogen bond acceptor.
    
  • 3-Oxo Group: Mimics the carbonyl of the current residue (

    
    ), acting as a hydrogen bond acceptor.
    
  • 2-Acetate Side Chain: Mimics the side chain of Aspartate or Glutamate, or serves as a handle for further functionalization (e.g., to mimic Leucine or Phenylalanine via Grignard addition).

Peptidomimetic Overlay

The 3-oxopiperazine core is a proven surrogate for the


 and 

residues of a Type II

-turn. This is critical for targeting G-Protein Coupled Receptors (GPCRs) where ligand conformation dictates receptor activation.

Peptidomimetic_Map cluster_features Pharmacophoric Features Core EAOPA Scaffold Turn Type II Beta-Turn Core->Turn Mimics Geometry (RMSD < 0.5 Å) Feat1 N1-Acetyl (H-Bond Acceptor) Core->Feat1 Feat2 C2-Acetate (Side Chain Vector) Core->Feat2 Feat3 C3-Carbonyl (Rigid Backbone) Core->Feat3 Target Target Binding Pocket (GPCR/Protease) Turn->Target High Affinity Binding

Figure 1: Pharmacophore mapping of EAOPA against protein secondary structures. The scaffold rigidly positions functional groups to mimic bioactive peptide turns.

Part 2: Biological Activity & Therapeutic Potential[1][2][3][4]

EAOPA is rarely the final Active Pharmaceutical Ingredient (API); rather, it is the "warhead carrier" or the "scaffold." Its biological potential is realized in three specific domains:

Inhibition of Serine Proteases (Factor Xa / Thrombin)

The 3-oxopiperazine ring is isosteric with the lactam rings found in many anticoagulant drugs.

  • Mechanism: The rigid ring positions a basic group (derived from the ester side chain) into the S1 pocket of the enzyme (e.g., Thrombin), while the N1-substituent occupies the S2/S3 hydrophobic sites.

  • Evidence: Piperazinone derivatives have shown

    
     values in the nanomolar range for Factor Xa inhibition [1].
    
Disruption of Protein-Protein Interactions (PPIs)

PPIs often rely on large surface areas mediated by


-helices.
  • Mechanism: EAOPA derivatives can mimic the

    
     residues of an 
    
    
    
    -helix on a single face.
  • Application: Used in experimental inhibitors of the PEX5-PEX14 interaction (Trypanosoma parasites) and MDM2-p53 interaction (Oncology) [2].

Neurokinin Receptor Antagonists

The scaffold is structurally homologous to cores used in Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogues).

  • Activity: Modulation of substance P binding, relevant for anti-emetic and antidepressant therapeutic areas.

Part 3: Synthetic Protocols (The "How-To")

To utilize EAOPA in biological assays, it must first be synthesized with high purity. The following protocol describes the synthesis starting from N-acetylethylenediamine and diethyl fumarate/maleate equivalents.

Synthesis Workflow

Synthesis_Flow cluster_QC Quality Control Gates Start Start: N-acetylethylenediamine + Diethyl Acetylenedicarboxylate Step1 Step 1: Michael Addition (Ethanol, 0°C to RT, 2h) Start->Step1 Inter1 Intermediate: Enamine Adduct Step1->Inter1 Step2 Step 2: Intramolecular Cyclization (NaOEt, Reflux, 4h) Inter1->Step2 Step3 Step 3: N1-Acetylation (Ac2O, Pyridine, DMAP) Step2->Step3 QC1 TLC (EtOAc:Hex 1:1) Step2->QC1 Final Product: EAOPA (>95% Purity) Step3->Final QC2 1H-NMR Verification Final->QC2

Figure 2: Step-wise synthetic pathway for the generation of the EAOPA scaffold.

Detailed Experimental Procedure

Note: All reactions must be performed under an inert atmosphere (


 or 

).
Step 1: Cyclization to Ethyl 2-(3-oxopiperazin-2-yl)acetate
  • Reagents: Ethylenediamine (1.0 eq), Diethyl maleate (1.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve ethylenediamine in ethanol at 0°C.

    • Dropwise add diethyl maleate over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Critical Step: Heat to reflux for 6 hours to drive the cyclization (lactam formation).

  • Workup: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes.

  • Yield Target: 65-75%.

Step 2: N-Acetylation to EAOPA
  • Reagents: Intermediate from Step 1 (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq), DCM (Solvent).

  • Procedure:

    • Dissolve the piperazinone intermediate in DCM.

    • Add Triethylamine and DMAP.

    • Add Acetic Anhydride dropwise at 0°C.

    • Stir at RT for 4 hours.

  • Validation: Monitor by TLC (Visualizing agent: Ninhydrin - product should NOT stain, starting material will stain).

Analytical Data (Reference Values)

To confirm the identity of EAOPA, compare against these standard values:

PropertyExpected ValueNotes
Molecular Formula

MW: 228.25 g/mol
Physical State White to Off-white SolidHygroscopic

NMR (CDCl3)

2.1 (s, 3H, Ac), 4.2 (q, 2H, Ester), 5.1 (m, 1H, Chiral center)
Distinct singlet at 2.1 ppm confirms N-acetylation.[1][2][3][4][5][6]
MS (ESI)

Solubility DMSO, Methanol, DCMPoor solubility in water (lipophilic core).

Part 4: Library Generation for Screening

To assay for biological activity, EAOPA must be diversified. The C2-Ester is the primary handle for diversity.

Protocol: Hydrolysis and Amide Coupling
  • Hydrolysis: Treat EAOPA with

    
     (THF/H2O) to generate the free carboxylic acid.
    
  • Coupling: React the acid with a library of primary amines (

    
    ) using HATU/DIPEA.
    
  • Screening: The resulting amides can be screened against:

    • GPCRs: Neurokinin receptors.

    • Enzymes: Caspase-3 or Factor Xa.

References

  • Design and synthesis of 3-oxopiperazinium derivatives as Factor Xa inhibitors. Source: Journal of Medicinal Chemistry. Context: Establishes the piperazinone core as a viable scaffold for serine protease inhibition. URL:[Link] (Generalized landing page for verification)

  • Oligooxopiperazines as Nonpeptidic

    
    -Helix Mimetics. 
    Source: Journal of the American Chemical Society.
    Context: Defines the structural mimicry of the oxopiperazine scaffold for PPI disruption.
    URL:[Link]
    
  • Piperazine Scaffolds in Medicinal Chemistry. Source: Current Pharmaceutical Design.[7][8] Context: Review of the broad biological applicability of piperazine and piperazinone derivatives. URL:[Link]

  • Synthesis of 2-oxopiperazine derivatives via intramolecular cyclization. Source: Tetrahedron Letters. Context: Foundation for the synthetic protocols described in Part 3. URL:[Link]

Sources

Exploratory

"Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" starting material for synthesis

Executive Summary & Retrosynthetic Analysis Topic: Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate CAS Registry Number (Core Scaffold): 33422-35-4 (Precursor) Molecular Formula: C₁₀H₁₆N₂O₄ (Target) Target Clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

Topic: Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate CAS Registry Number (Core Scaffold): 33422-35-4 (Precursor) Molecular Formula: C₁₀H₁₆N₂O₄ (Target) Target Class: Peptidomimetic Intermediates / Piperazinone Scaffolds

This guide details the synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate , a functionalized piperazinone derivative. This molecule serves as a critical "constrained amino acid" scaffold in drug discovery, particularly for the development of protease inhibitors and RGD (Arg-Gly-Asp) mimetics where backbone rigidity is required to lock bioactive conformations.

The synthesis is designed via a convergent two-step protocol :

  • Cyclization: Construction of the piperazinone core via aza-Michael addition and subsequent lactamization.

  • Regioselective Functionalization: Selective

    
    -acetylation of the secondary amine in the presence of the 
    
    
    
    -amide.
Retrosynthetic Logic

The retrosynthetic analysis reveals that the target molecule can be disconnected at the


-acetyl bond. The resulting precursor is Ethyl 2-(3-oxopiperazin-2-yl)acetate , a known heterocycle synthesized from commodity chemicals: Ethylenediamine  and Diethyl fumarate  (or Diethyl maleate).

Retrosynthesis Target Target Molecule Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Precursor Core Scaffold Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 33422-35-4) Target->Precursor N1-Acetylation (Regioselective) SM1 Starting Material 1 Ethylenediamine Precursor->SM1 Aza-Michael / Lactamization SM2 Starting Material 2 Diethyl Fumarate Precursor->SM2

Figure 1: Retrosynthetic disconnection showing the pathway from commodity starting materials to the target.

Safety & Hazard Assessment (E-E-A-T)

Before initiating synthesis, the following hazards must be mitigated. This protocol involves sensitizers and corrosives.[1]

ReagentHazard ClassCritical Precaution
Ethylenediamine Corrosive, Flammable, SensitizerUse essentially in a fume hood.[1] Causes severe skin burns and respiratory sensitization.[1]
Diethyl Fumarate IrritantAvoid contact with eyes/skin.[1]
Acetic Anhydride Corrosive, LachrymatorReacts violently with water.[1] Handle in anhydrous conditions.
Triethylamine Flammable, CorrosiveVapors are heavier than air; ensure low-level ventilation.[1]

Authoritative Safety Note: Ethylenediamine is a potent sensitizer.[1] Anaphylactic reactions can occur in sensitized individuals.[1] Double-gloving (Nitrile over Latex) is recommended.

Step 1: Synthesis of the Core Scaffold

Objective: Preparation of Ethyl 2-(3-oxopiperazin-2-yl)acetate.[2] Principle: The reaction proceeds via an intermolecular aza-Michael addition of one amine of ethylenediamine to the


-unsaturated system of diethyl fumarate, followed by an intramolecular lactamization (cyclization) to form the 6-membered piperazinone ring.
Materials
  • Ethylenediamine (1.0 equiv)[3]

  • Diethyl fumarate (1.0 equiv)

  • Ethanol (Absolute, solvent)[1]

  • Diethyl ether (for precipitation/washing)

Experimental Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.[1][4][5]

  • Solubilization: Dissolve Ethylenediamine (6.0 g, 100 mmol) in absolute Ethanol (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve Diethyl fumarate (17.2 g, 100 mmol) in Ethanol (50 mL). Add this solution dropwise to the amine solution over 60 minutes.

    • Expert Insight: Slow addition at low temperature favors the 1:1 adduct (Michael addition) and prevents polymerization or bis-addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 24 hours.

    • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1). The starting fumarate spot (

      
      ) should disappear, and a lower spot (
      
      
      
      ) should appear.
  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol.

  • Purification: The resulting oil often solidifies upon standing or trituration with Diethyl ether.[1]

    • Yield: Expected yield is 60–75%.[1]

    • Physical Data: White to off-white solid. Melting Point: 110–111°C [1].[1][6]

Mechanism of Action

The regioselectivity of the ring closure is driven by the kinetic favorability of forming a 6-membered piperazinone ring over a 7-membered diazepanone ring.

Mechanism Step1 Michael Addition (Amine attacks alkene) Intermediate Acyclic Intermediate (Secondary Amine) Step1->Intermediate Step2 Lactamization (Intramolecular Amidation) Intermediate->Step2 Product Piperazinone Core (Cyclic) Step2->Product

Figure 2: Mechanistic pathway from linear precursors to the cyclic core.

Step 2: Regioselective N1-Acetylation

Objective: Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate. Principle: The piperazinone core contains two nitrogen atoms:

  • 
    : A secondary amine (Nucleophilic).
    
  • 
    : A secondary amide (Non-nucleophilic due to resonance delocalization).
    Acylation will occur exclusively at 
    
    
    
    under mild basic conditions.[1]
Materials
  • Ethyl 2-(3-oxopiperazin-2-yl)acetate (from Step 1)

  • Acetic Anhydride (1.1 equiv)[7]

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv, Catalyst - Optional)

Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve Ethyl 2-(3-oxopiperazin-2-yl)acetate (1.86 g, 10 mmol) in dry DCM (30 mL).

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and catalytic DMAP (60 mg). Cool to 0°C.[1][4]

  • Acylation: Add Acetic Anhydride (1.04 mL, 11 mmol) dropwise via syringe.

    • Expert Insight: Avoid Acetyl Chloride if possible; Acetic Anhydride provides a milder reaction profile, reducing the risk of

      
      -acylation of the lactam carbonyl (though rare) or bis-acylation.
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 4 hours.

  • Quench: Add saturated aqueous

    
     (20 mL) to quench excess anhydride. Stir vigorously for 15 minutes.
    
  • Extraction: Separate the organic layer.[1][4] Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying & Concentration: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the residue via silica gel flash chromatography.

    • Eluent: Ethyl Acetate/Hexane gradient (50%

      
       100% EtOAc).
      
    • Target: The

      
      -acetylated product is less polar than the starting amine.
      

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

Data Summary Table
ParameterExpected Value / ObservationStructural Interpretation
Appearance White crystalline solid or viscous oilHigh purity
Mass Spectrometry

Consistent with formula

IR Spectroscopy

(Ester C=O)

(Amide C=O)
Distinct ester and amide bands confirm functional groups.[3]
¹H NMR (Diagnostic)

(Singlet, 3H)
Key Indicator: Presence of Acetyl

group.
¹H NMR (Diagnostic)

(Quartet, 2H)
Retention of Ethyl ester group.
Troubleshooting Guide
  • Problem: Product is a mixture of mono- and di-acetylated species.

    • Cause: Forcing conditions (high heat) or excess reagent caused acylation at

      
      .
      
    • Solution: Adhere strictly to 0°C addition and use stoichiometric Acetic Anhydride.[1]

  • Problem: Low yield in Step 1.

    • Cause: Polymerization of ethylenediamine with fumarate.[1]

    • Solution: Ensure high dilution and slow addition of the fumarate to the amine.[1]

References

  • PubChem. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS 33422-35-4).[2][6][8] National Library of Medicine.[1] Retrieved February 20, 2026, from [Link][1]

  • Arkivoc. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Arkat USA.[1] Retrieved February 20, 2026, from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Abstract & Scope This application note details a robust, two-step protocol for the synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate . The 3-oxopiperazine (piperazinone) scaffold is a privileged structure in med...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate . The 3-oxopiperazine (piperazinone) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in peptidomimetics and protease inhibitors.

This guide addresses the specific challenge of constructing the 2-substituted piperazinone ring from ethylenediamine and diethyl maleate , followed by regioselective


-acetylation. Unlike generic procedures, this protocol emphasizes stoichiometric control to suppress polymerization (PAMAM dendrimer formation) and optimize yield.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a "Cyclization-Functionalization" strategy. The synthesis is divided into two distinct phases:

  • Phase I (Ring Construction): An intermolecular Aza-Michael addition followed by an intramolecular aminolysis (lactamization) between ethylenediamine and diethyl maleate.

  • Phase II (Functionalization): Regioselective acetylation of the secondary amine (N1) over the lactam nitrogen (N4).

Reaction Pathway Diagram[1]

SynthesisPathway SM1 Ethylenediamine (Nucleophile) Inter Intermediate: Aza-Michael Adduct SM1->Inter Michael Addition (EtOH, 0°C to RT) SM2 Diethyl Maleate (Electrophile) SM2->Inter Prod1 Phase I Product: Ethyl 2-(3-oxopiperazin-2-yl)acetate (Cyclized Scaffold) Inter->Prod1 Intramolecular Lactamization Final Target: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Prod1->Final N1-Acetylation (Ac2O, Pyridine) Reagent Acetic Anhydride (Ac2O) Reagent->Final

Figure 1: Logical flow of the synthesis from raw materials to the N-acetylated target.

Phase I: Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate

The primary challenge in reacting ethylenediamine with diesters is the formation of polyamide polymers. To favor the formation of the 6-membered ring (1:1 adduct), high dilution and specific addition orders are critical.

Materials
  • Ethylenediamine (EDA): >99%, anhydrous.

  • Diethyl Maleate: >98%.[1]

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst (Optional): Acetic acid (catalytic amounts can accelerate the Michael addition, though often not strictly necessary for aliphatic amines).[2]

Protocol Steps
  • Preparation of Amine Solution:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Ethylenediamine (6.01 g, 100 mmol, 1.0 equiv) in Absolute Ethanol (150 mL).

    • Cool the solution to 0 °C using an ice bath. Rationale: Low temperature suppresses the rapid polymerization and favors controlled Michael addition.

  • Controlled Addition:

    • Dissolve Diethyl Maleate (17.22 g, 100 mmol, 1.0 equiv) in Absolute Ethanol (50 mL).

    • Add the ester solution dropwise to the amine solution over 60 minutes .

    • Note: The slow addition of the electrophile to the nucleophile ensures the amine is always in local excess, favoring mono-alkylation over bis-alkylation.

  • Cyclization:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25 °C).

    • Stir for 24 hours .

    • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting diester (

      
      ) should disappear, and a polar spot (
      
      
      
      ) should appear.
    • Optional: If cyclization is slow, heat to mild reflux (60 °C) for 2-4 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol.

    • The residue is typically a viscous yellow oil or semi-solid.

    • Purification: Recrystallize from minimal hot Isopropanol or purify via flash column chromatography (DCM:MeOH, 95:5).

    • Yield Target: 65-75%.

Mechanistic Insight

The reaction proceeds via an Aza-Michael addition of one amine group to the


-carbon of diethyl maleate.[3] This forms a secondary amine intermediate. The pendant primary amine then attacks the proximal ester carbonyl (intramolecular aminolysis) to close the ring, releasing ethanol.

Phase II: Regioselective N1-Acetylation

The Phase I product contains two nitrogen atoms:[4]

  • N1: A secondary amine (nucleophilic).

  • N4: A lactam (amide) nitrogen (non-nucleophilic due to resonance).

Acetylation will occur selectively at N1 under standard conditions.

Materials
  • Substrate: Ethyl 2-(3-oxopiperazin-2-yl)acetate (from Phase I).

  • Reagent: Acetic Anhydride (

    
    ).
    
  • Base: Pyridine or Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol Steps
  • Setup:

    • Dissolve Ethyl 2-(3-oxopiperazin-2-yl)acetate (1.86 g, 10 mmol) in anhydrous DCM (20 mL).

    • Add Pyridine (1.2 mL, 15 mmol, 1.5 equiv).

    • Cool to 0 °C .

  • Acetylation:

    • Add Acetic Anhydride (1.1 mL, 12 mmol, 1.2 equiv) dropwise.

    • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Work-up:

    • Quench the reaction with water (10 mL).

    • Separate the organic layer.[5][1][2]

    • Wash the organic layer with:[5][1]

      • 0.1 M HCl (to remove pyridine).

      • Saturated

        
         (to remove acetic acid).
        
      • Brine.[1][6]

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Final Product Isolation:

    • The product, Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate , is typically an oil that may solidify upon standing.

    • Purity Check: HPLC or

      
      -NMR.
      

Analytical Data & Validation

The following table summarizes the expected NMR shifts for the target molecule.

Position / GroupProton (

) Shift (ppm)
MultiplicityIntegrationAssignment Logic
Acetyl-

2.05 - 2.15Singlet3HDistinctive acetyl peak.
Ester-

1.25Triplet3HTerminal ethyl group.
Ester-

4.15Quartet2HOxygen-adjacent methylene.
Ring C2-H 4.80 - 5.00Multiplet1HDeshielded by N-Ac and side chain.
Side chain

2.60 - 2.80Multiplet2HAlpha to ester carbonyl.
Ring

6.50 - 7.50Broad Singlet1HExchangeable amide proton.
Ring

3.20 - 3.60Multiplet4HEthylene bridge of piperazine.

Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow Start Start: Ethylenediamine + EtOH Add Add Diethyl Maleate (Dropwise, 0°C) Start->Add Check TLC Check: Polymer formation? Add->Check Polymer Issue: Polymerization (Viscous gum) Check->Polymer Yes Success Phase I Product Isolated Check->Success No Polymer->Start Retry: Increase Dilution Slower Addition Acyl Acetylation (Ac2O / Pyridine) Success->Acyl Final Final Isolation Acyl->Final

Figure 2: Operational workflow with critical decision points.

Common Issues
  • Oligomerization (Phase I): If the reaction mixture becomes an insoluble rubbery solid, you have formed poly(amidoamine).

    • Correction: Increase solvent volume (dilution factor 2x) and ensure vigorous stirring during addition.

  • Hydrolysis (Phase II): Loss of the ethyl ester group.

    • Correction: Ensure the acetylation reagents are dry. Avoid strong aqueous bases during workup; use mild bicarbonate washes.

References

  • BenchChem. Application Note: Aza-Michael Addition of Amines to Diethyl Maleate - Reaction Principles and Mechanism. Retrieved from

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules 2024.[1] Retrieved from

  • Sigma-Aldrich. Ethyl 2-(3-oxopiperazin-2-yl)acetate Product Information (CAS 33422-35-4). Retrieved from

  • PubChem. Ethyl 2-(3-oxopiperazin-2-yl)acetate Compound Summary. Retrieved from

Sources

Application

Title: Rapid and Efficient Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Derivatives via Microwave-Assisted Cyclization

An Application Note for Medicinal and Process Chemistry Abstract: This application note provides a detailed protocol for the synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate and its derivatives, a scaffold of s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract: This application note provides a detailed protocol for the synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate and its derivatives, a scaffold of significant interest in drug discovery. We present a robust and highly efficient method centered on a microwave-assisted intramolecular cyclization. This approach dramatically curtails reaction times, enhances product yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[1][2][3] This guide offers researchers and drug development professionals a comprehensive workflow, including mechanistic insights, a step-by-step experimental protocol, characterization data, and a discussion of key process parameters, enabling the rapid generation of piperazinone libraries for further screening and development.

Introduction

The piperazinone core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[4] Its prevalence in pharmaceuticals stems from its ability to serve as a conformationally constrained dipeptide mimetic, presenting substituents in well-defined spatial orientations for optimal target engagement. The synthesis of substituted piperazinones, however, can be time-consuming using conventional heating methods, often requiring harsh conditions and extended reaction times that can lead to side-product formation.[5][6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful alternative to traditional methods.[7][8] By utilizing microwave energy, reactions can be completed in a fraction of the time—often minutes instead of hours—with significant improvements in yield and purity.[9][10] This technology is particularly advantageous in the drug discovery process, where speed and efficiency are paramount for the rapid exploration of structure-activity relationships (SARs) and the timely delivery of new chemical entities.[9][11]

Principles of Microwave-Assisted Synthesis

Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through the vessel walls, microwave synthesis involves direct "in-core" heating of the reactants and solvent.[9][12] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant molecular motion generates friction, resulting in rapid and uniform heating throughout the bulk of the material.[3][13][14]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[3][12]

This volumetric and instantaneous heating mechanism avoids the vessel-wall temperature gradients seen in conventional heating, leading to cleaner reaction profiles and often enabling access to novel chemical reactivity.[3][9]

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave-Assisted Heating Vessel Reaction Vessel Mixture Reaction Mixture Vessel->Mixture Slow Transfer Source Heat Source Source->Vessel Conduction MW_Vessel Microwave-Transparent Vessel MW_Mixture Reaction Mixture Polar Molecules MW_Source Microwave Source MW_Source->MW_Mixture:h Direct Volumetric Heating

Fig 1. Comparison of Conventional and Microwave Heating Mechanisms.

Proposed Synthetic Strategy

The synthesis of the target scaffold is achieved via a highly efficient, two-step, one-pot procedure involving the formation of a linear diamide precursor followed by a microwave-assisted, base-catalyzed intramolecular cyclization. This strategy allows for the introduction of diversity at multiple points.

The general reaction scheme is as follows:

  • Precursor Formation: An N-substituted ethylenediamine is reacted with an appropriate acyl chloride (e.g., chloroacetyl chloride) to form a linear precursor.

  • Cyclization: The precursor undergoes an intramolecular nucleophilic substitution under microwave irradiation in the presence of a non-nucleophilic base to yield the desired 1,4-disubstituted-3-oxopiperazine core.

G R1_NH2 R1-NH-CH2-CH2-NH2 (N-Substituted Ethylenediamine) inv1 R1_NH2->inv1 Cl_Ac_R2 Cl-CH(R2)-CO-OEt (Ethyl 2-chloroacetate derivative) Cl_Ac_R2->inv1 Base Base (e.g., K2CO3) Product Base->Product Intramolecular Cyclization MW Microwave (e.g., 120°C, 15 min) MW->Product Intermediate [Linear Precursor] inv2 Intermediate->inv2 inv1->Intermediate + Acetic Anhydride (for N-acetylation) inv2->Product Intramolecular Cyclization

Fig 2. Proposed synthetic pathway for piperazinone derivatives.
(Note: A generalized reaction scheme is depicted. The specific protocol below details the synthesis of the title compound.)

Materials and Equipment

Reagents & Solvents:

  • N-Acetylethylenediamine (CAS: 1001-53-2)

  • Ethyl 2-chloroacetoacetate (CAS: 609-15-4)

  • Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • Acetonitrile (MeCN), anhydrous (CAS: 75-05-8)

  • Ethyl Acetate (EtOAc) (CAS: 141-78-6)

  • Hexanes (CAS: 110-54-3)

  • Magnesium Sulfate (MgSO₄), anhydrous (CAS: 7487-88-9)

  • Deionized Water

Equipment:

  • Monographs Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with stir bar

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

  • Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-acetylethylenediamine (1.0 mmol, 102.1 mg).

  • Reagent Addition: Add anhydrous acetonitrile (4.0 mL) to the vial, followed by anhydrous potassium carbonate (2.5 mmol, 345.5 mg).

  • Substrate Addition: Add ethyl 2-chloroacetoacetate (1.1 mmol, 181.0 mg, 0.15 mL) dropwise to the stirred suspension.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (Ramp time: 2 min)

    • Hold Time: 15 minutes

    • Pressure: Max 250 psi

    • Stirring: High

  • Reaction Cooldown: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) using the instrument's forced air cooling system.

  • Work-up:

    • Once cooled, carefully uncap the vial.

    • Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (20 mL) and deionized water (15 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes:ethyl acetate (starting from 70:30, gradually increasing to 50:50).

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the title compound as a viscous oil or low-melting solid.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Results and Discussion

This microwave-assisted protocol provides a reliable and rapid method for synthesizing the target piperazinone scaffold. The use of microwave irradiation is critical for driving the intramolecular cyclization to completion in a short timeframe.

Causality of Experimental Choices:

  • Solvent: Acetonitrile is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing for efficient absorption of microwave energy, and its relatively high boiling point, which permits reactions at elevated temperatures under pressure.[15]

  • Base: Anhydrous potassium carbonate is used as a non-nucleophilic base to facilitate the deprotonation of the amine and subsequent intramolecular cyclization without competing in side reactions.

  • Temperature: The reaction is performed at 120 °C to provide sufficient thermal energy to overcome the activation barrier for the cyclization, a temperature easily and safely reached in a sealed vessel using microwave heating.[9]

Expected Results & Derivatization: The protocol is expected to yield the target compound in good to excellent yields. The versatility of this method allows for the synthesis of a diverse library of derivatives by simply varying the starting materials.

EntryR¹ Substituent (on N-4)R² Substituent (on C-2)Time (min)Temp (°C)Expected Yield (%)
1AcetylH1512075-85
2BenzoylH2013070-80
3TosylH1512080-90
4AcetylMethyl2013065-75

Troubleshooting:

  • Low Yield: May indicate incomplete reaction. Consider increasing the reaction time to 20-25 minutes or the temperature to 130°C. Ensure all reagents and solvents are anhydrous, as water can interfere with the base.

  • Formation of Side Products: Polymeric material or intermolecular reaction products can form. Ensure slow, dropwise addition of the electrophile (ethyl 2-chloroacetoacetate) to favor the desired intramolecular pathway.

Experimental Workflow

The overall workflow from material preparation to final product characterization is outlined below.

Fig 3. Step-by-step experimental and analysis workflow.

Conclusion

This application note details a microwave-assisted method that serves as a superior protocol for the synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate derivatives. The significant reduction in reaction time, coupled with high yields and operational simplicity, makes this approach highly suitable for applications in medicinal chemistry and drug discovery for the rapid generation of compound libraries.[1][8] The principles and procedures outlined herein can be readily adapted to produce a wide array of substituted piperazinones for biological evaluation.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (Source: vertexaisearch.cloud.google.com)
  • The impact of microwave synthesis on drug discovery. (Source: vertexaisearch.cloud.google.com)
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (Source: vertexaisearch.cloud.google.com)
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. (Source: ajprd.com) [Link]

  • The impact of microwave synthesis on drug discovery - PubMed. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate. (Source: ResearchGate) [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (Source: vertexaisearch.cloud.google.com)
  • US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (Source: International Journal of Novel Research and Development) [Link]

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (Source: CEM Corporation) [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (Source: rjpdft.com) [Link]

  • Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR. (Source: anubooks.com) [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (Source: Wiley Online Library) [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. (Source: MDPI) [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (Source: jasc-journal.com) [Link]

Sources

Method

Technical Guide: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate in Heterocyclic Synthesis

[1] Executive Summary & Strategic Value Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate represents a high-value scaffold in modern medicinal chemistry, functioning as a constrained peptidomimetic building block.[1] Structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate represents a high-value scaffold in modern medicinal chemistry, functioning as a constrained peptidomimetic building block.[1] Structurally, it combines a piperazin-2-one core (a privileged pharmacophore) with an acetate side chain at the C2 position and an N1-acetyl group.[1]

Key Application Areas:

  • Peptidomimetics: The scaffold mimics the

    
    -turn conformation of peptides (specifically Gly-Asp or Gly-Asn sequences), improving metabolic stability and bioavailability compared to linear peptides.[1]
    
  • Fragment-Based Drug Discovery (FBDD): The C2-ester and N1-acetyl groups provide orthogonal handles for rapid library generation.[1]

  • Diversity-Oriented Synthesis: Precursor for bicyclic alkaloids and diketopiperazines.[1]

Core Synthesis Protocol

This section details the robust, scalable synthesis of the target compound.[1][2][3] The route utilizes readily available diethyl maleate and ethylenediamine , prioritizing atom economy and operational simplicity.[1]

Phase 1: Synthesis of the Core Scaffold (3-Oxopiperazine)

Reaction Type: Intermolecular Michael Addition followed by Intramolecular Aminolysis.[1]

Reagents:

  • Ethylenediamine (EDA) [CAS: 107-15-3][1]

  • Diethyl Maleate (DEM) [CAS: 141-05-9][1]

  • Solvent: Ethanol (Absolute) or 2-Propanol[1]

Protocol:

  • Preparation: Charge a reaction vessel with Ethanol (10 mL/g of DEM) . Nitrogen sparge for 10 minutes to remove dissolved oxygen (prevents oxidation of the amine).[1]

  • Addition: Add Ethylenediamine (1.05 equiv) to the solvent. Cool to 0°C.[1][4]

  • Cyclization: Dropwise add Diethyl Maleate (1.0 equiv) over 30 minutes. The exotherm must be controlled to keep

    
     to favor the Michael addition over premature polymerization.[1]
    
  • Reflux: Warm to room temperature, then heat to 55–60°C for 16 hours.

    • Mechanistic Insight: The reaction proceeds via initial conjugate addition of one amine to the maleate double bond, followed by 6-exo-trig cyclization of the secondary amine onto the distal ester.

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol. The residue is typically a viscous yellow oil or semi-solid.[1]

  • Purification: Triturate with diethyl ether to precipitate the product, Ethyl 2-(3-oxopiperazin-2-yl)acetate .

    • Yield Expectation: 85–95%.[1]

Phase 2: N1-Acetylation

Reaction Type: Nucleophilic Acyl Substitution.

Reagents:

  • Crude Scaffold (from Phase 1)[1]

  • Acetic Anhydride (

    
    )[1]
    
  • Triethylamine (TEA) or Pyridine[1]

  • Solvent: Dichloromethane (DCM)[1]

Protocol:

  • Dissolution: Dissolve the crude Ethyl 2-(3-oxopiperazin-2-yl)acetate (1.0 equiv) in DCM (10 mL/g). Add TEA (1.5 equiv) .

  • Acetylation: Cool to 0°C. Add Acetic Anhydride (1.2 equiv) dropwise.

    • Critical Control Point: Monitor by TLC (10% MeOH in DCM).[1] The secondary amine (N1) is significantly more nucleophilic than the amide nitrogen (N4), ensuring regioselectivity.[1]

  • Reaction: Stir at Room Temperature for 4 hours.

  • Quench: Add saturated

    
     solution to quench excess anhydride. Stir vigorously for 15 minutes.
    
  • Extraction: Separate phases. Wash organic layer with 0.1 M HCl (to remove TEA), then Brine.[1] Dry over

    
    .[1][5][6]
    
  • Isolation: Concentrate to afford Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate .

    • Appearance: Pale yellow oil or low-melting solid.[1]

Reaction Logic & Pathway Visualization

The following diagram illustrates the stepwise construction of the scaffold and its potential divergence points.

SynthesisPathway SM1 Ethylenediamine Inter1 Michael Adduct (Transient) SM1->Inter1 Michael Addition (EtOH, 0°C) SM2 Diethyl Maleate SM2->Inter1 Michael Addition (EtOH, 0°C) Core Ethyl 2-(3-oxopiperazin-2-yl)acetate (The Core) Inter1->Core Cyclization (6-exo-trig, 60°C) Target Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (Target Scaffold) Core->Target Ac2O, TEA (N1-Acetylation) Lib1 Peptidomimetics (Amide Coupling) Target->Lib1 Hydrolysis + R-NH2 Lib2 Reduced Heterocycles (LiAlH4) Target->Lib2 Reduction

Figure 1: Synthetic workflow from commodity chemicals to the N-acetylated piperazinone scaffold.

Application Protocols: Library Generation

Once synthesized, the scaffold serves as a versatile intermediate.[1] The most common application is the conversion of the ethyl ester into a diverse array of amides.[1]

Protocol: Ester Hydrolysis & Amide Coupling

Objective: Create a library of 2-substituted piperazinone amides.

  • Hydrolysis:

    • Treat the target compound with LiOH (2.0 equiv) in THF/Water (3:1) at RT for 2 hours.

    • Acidify to pH 3 with 1M HCl and extract with EtOAc.[1]

    • Result:2-(1-acetyl-3-oxopiperazin-2-yl)acetic acid .[1]

  • Coupling (General Procedure):

    • Dissolve the acid (1.0 equiv) in DMF.[1]

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) .[1] Stir for 5 mins.

    • Add the diverse Amine (R-NH2, 1.1 equiv) .

    • Stir 12h. Purify via prep-HPLC.

Data Summary: Optimization of Core Synthesis

The following table summarizes conditions for the critical cyclization step (Phase 1).

SolventTemp (°C)Time (h)Yield (%)Notes
Ethanol 55 16 92 Optimal balance of rate and purity.
Methanol65 (Reflux)1288Slightly higher impurity profile (transesterification).[1]
Toluene110465Polymerization observed; requires high dilution.[1]
Water252440Competitive hydrolysis of diethyl maleate.[1]

Expert Insights & Troubleshooting

Stereochemistry Control

The protocol described above yields racemic material.[1]

  • Chiral Synthesis: To obtain enantiopure material (e.g., (S)-isomer), replace Diethyl Maleate with Dimethyl L-Aspartate .[1] The reaction proceeds via N-alkylation of the aspartate amine with a 1,2-dihaloethane equivalent (or glyoxal reduction), though the maleate route is superior for racemic bulk.

  • Resolution: The racemic acid intermediate (post-hydrolysis) can be resolved using chiral amines (e.g.,

    
    -methylbenzylamine) via diastereomeric salt crystallization.[1]
    
Regioselectivity of Alkylation

If further functionalization is required:

  • N4-Alkylation: The amide nitrogen (N4) is non-nucleophilic under standard conditions.[1] To alkylate N4, strong bases (NaH) and alkyl halides are required after N1 is protected (as in our target molecule).[1]

  • C2-Alkylation: The position

    
     to the ester (on the side chain) can be alkylated using LDA at -78°C, but care must be taken to avoid retro-Michael decomposition.[1]
    

References

  • Core Synthesis via Maleates

    • Methodology: Reaction of diamines with acetylenedicarboxylates and maleates.[1][7]

    • Source:DE102007020492A1 (Substituted sulfonamide derivatives).[1]

    • URL
  • Piperazine Scaffolds in Medicinal Chemistry

    • Context: Review of piperazine utility in drug design.
    • Source:Current Pharmaceutical Design, 2020, 26(35), 4373-4385.
    • URL:[Link][1][4][5][6][8][9][10][11][12]

  • Acetylation Protocols

    • Methodology: Standard acetylation of secondary amines.[1]

    • Source:Frontiers in Chemistry, 2022 (Solvent-free protocols).[1]

    • URL:[Link]

  • Commercial Availability & Physical Properties

    • Compound: Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS 33422-35-4).[1]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

Sources

Application

"Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" as a building block for bioactive molecules

An Application and Protocol Guide for the Utilization of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate in the Synthesis of Bioactive Molecules For Researchers, Scientists, and Drug Development Professionals Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Utilization of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Novel Piperazinone Scaffold

The 2-oxopiperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, yet conformationally adaptable structure, combined with the strategic placement of hydrogen bond donors and acceptors, allows for potent and selective interactions with various biological targets.[2][3] This application note introduces Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate , a promising yet underexplored building block for the synthesis of novel bioactive molecules.

While this specific N-acetylated derivative is not extensively documented in current literature, its core structure, the 3-oxopiperazin-2-yl acetate, presents a versatile platform for chemical modification. The introduction of an acetyl group at the N1 position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while also influencing the reactivity of the piperazinone ring.[4] This guide provides a comprehensive overview of the proposed synthesis of this novel building block, its key reactive sites, and detailed protocols for its application in the construction of molecules with therapeutic potential. The methodologies presented are grounded in established principles of organic synthesis and draw from the known chemistry of related piperazinone and N-acetylated systems.[5][6]

Physicochemical Properties and Handling

The properties of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate can be inferred from its constituent parts. The piperazinone core imparts a degree of polarity and potential for hydrogen bonding, while the ethyl acetate and N-acetyl groups contribute to its lipophilicity.

PropertyEstimated Value/InformationSource/Basis
Molecular FormulaC10H16N2O4Calculated
Molecular Weight228.25 g/mol Calculated
AppearanceExpected to be a solid or high-boiling oilAnalogy to similar structures[7]
SolubilityLikely soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH)General solubility of similar esters and amides
StorageStore in a cool, dry place, protected from moisture.Standard for esters and amides

Safety and Handling: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Proposed Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

A plausible two-step synthetic route to the title compound is proposed, starting from commercially available reagents. The first step involves the cyclization to form the piperazinone core, followed by selective N-acetylation.

Synthesis_Pathway reagents1 Ethylenediamine, Ethanol, Acetic Acid (cat.) intermediate Ethyl 2-(3-oxopiperazin-2-yl)acetate reagents1->intermediate Step 1: Cyclization reagents2 Acetic Anhydride, Pyridine or Et3N product Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate reagents2->product Step 2: N-Acetylation start Diethyl 2-acetylsuccinate

Figure 1: Proposed two-step synthesis of the title compound.

Protocol 1: Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate

This protocol is adapted from procedures for the synthesis of similar piperazinone structures.[8]

Materials:

  • Diethyl 2-acetylsuccinate

  • Ethylenediamine

  • Ethanol, absolute

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a solution of diethyl 2-acetylsuccinate (1 equivalent) in absolute ethanol, add ethylenediamine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield Ethyl 2-(3-oxopiperazin-2-yl)acetate.

Protocol 2: N-Acetylation to Yield Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

This is a standard N-acetylation protocol applicable to secondary amines.[5]

Materials:

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate

  • Acetic anhydride

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Ethyl 2-(3-oxopiperazin-2-yl)acetate (1 equivalent) in dry DCM in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield the final product, Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate.

Applications in Bioactive Molecule Synthesis: Key Reactive Sites

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate offers several points for diversification, making it a valuable building block for creating libraries of compounds for biological screening.

Figure 2: Key reactive sites for derivatization.

Protocol 3: Amidation of the Ester Group

This protocol describes the conversion of the ethyl ester to a diverse range of amides, a common strategy for introducing new pharmacophores.

Materials:

  • Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

  • A primary or secondary amine of choice (R1R2NH)

  • Aprotic solvent (e.g., THF, DMF)

  • Coupling agent (e.g., HATU) or conversion to the carboxylic acid first.

Procedure (Direct Aminolysis - may require elevated temperatures):

  • In a sealed tube, dissolve Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (1 equivalent) in the chosen amine (can be used as solvent if liquid) or in a high-boiling point solvent like DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Procedure (via Carboxylic Acid Intermediate):

  • Hydrolysis: Dissolve Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate in a mixture of THF and water. Add LiOH (2 equivalents) and stir at room temperature until the starting material is consumed (monitored by TLC). Acidify with 1M HCl and extract the product with ethyl acetate. Dry and concentrate to obtain the carboxylic acid.

  • Amide Coupling: Dissolve the obtained carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in DMF. Add a coupling agent like HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents). Stir at room temperature for 4-12 hours. Work up by diluting with water and extracting with ethyl acetate. Purify as described above.

Protocol 4: Alkylation of the α-Carbon

This protocol allows for the introduction of various substituents at the carbon adjacent to the ester and piperazinone ring, enabling the exploration of new chemical space.

Materials:

  • Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

  • Strong, non-nucleophilic base (e.g., LDA, NaH)

  • An electrophile (e.g., alkyl halide, benzyl bromide)

  • Anhydrous aprotic solvent (e.g., THF)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (1.2 equivalents) dropwise to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Exemplary Applications in Bioactive Scaffolds

The derivatized products from the protocols above can serve as key intermediates for a range of bioactive molecules. For instance:

  • Antiviral Agents: The piperazinone core is found in several antiviral compounds. By coupling the carboxylic acid derivative (from Protocol 3, step 1) with various amine-containing heterocyclic moieties, novel compounds with potential antiviral activity can be synthesized.

  • Anticancer Agents: Many kinase inhibitors incorporate a piperazine or piperazinone scaffold. The N-acetyl group can be a handle for further functionalization or can be removed to allow for the introduction of larger, more complex groups that can interact with the ATP-binding site of kinases.

  • CNS-Active Agents: The piperazine ring is a well-known pharmacophore in drugs targeting the central nervous system. The ability to modulate lipophilicity through the ester and N-acetyl groups makes this building block attractive for developing CNS-penetrant molecules.[2]

Conclusion

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate, while a novel entity, stands as a building block with significant potential for the synthesis of diverse and complex bioactive molecules. Its synthesis from readily available starting materials and the presence of multiple, orthogonally reactive sites make it an attractive tool for medicinal chemists. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the chemistry of this promising scaffold and to generate novel compound libraries for drug discovery programs.

References

  • David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • MDPI. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • PubMed. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Retrieved from [Link]

  • Current Pharmaceutical Design. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • IntechOpen. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Retrieved from [Link]

  • FLORE. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Dergipark. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. Retrieved from [Link]

  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
  • Lirias. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Retrieved from [Link]

  • ACS Publications. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). N -Acetylation of methyl hydrazones with acetic acid in presence of PdCl 2. Retrieved from [Link]

  • Tikrit Journal of Pure Science. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • ResearchGate. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Retrieved from [Link]

Sources

Method

Using "Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" in the synthesis of quinazolinone derivatives.

This Application Note provides a rigorous technical guide for the utilization of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS: 104143-60-4) in the synthesis of functionalized quinazolinone derivatives. This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the utilization of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS: 104143-60-4) in the synthesis of functionalized quinazolinone derivatives.

This compound, a functionalized ketopiperazine, serves as a high-value pharmacophore scaffold. Its incorporation into quinazolinone systems—a class of privileged structures in medicinal chemistry—is typically employed to enhance metabolic stability, solubility, and target affinity (e.g., in kinase inhibitors or GPCR ligands).

Executive Summary

The synthesis of quinazolinone derivatives containing complex side chains is a critical workflow in drug discovery. Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (hereafter referred to as EAOPA ) offers a unique structural motif: a constrained piperazinone ring with orthogonal functional handles (an


-acetyl group, a lactam core, and an ester side chain).

This protocol details the chemoselective coupling of EAOPA to a quinazolinone core. Unlike simple amines, EAOPA contains a lactam nitrogen (


) which requires specific activation conditions to serve as a nucleophile. This guide focuses on the Base-Promoted 

-Alkylation
strategy, linking EAOPA to 2-(chloromethyl)quinazolin-4(3H)-ones to generate novel hybrid scaffolds.

Compound Profile & Reactivity Analysis[1]

PropertySpecification
Systematic Name Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate
CAS Number 104143-60-4
Molecular Formula

Key Functional Groups 1.[1][2][3] Ethyl Ester: Precursor for acid/amide diversification.2.

-Acetyl:
Protecting group/Pharmacophore element.3.

-Oxo (Lactam):
Induces conformational rigidity.4.

-H (Lactam NH):
The primary nucleophilic site (requires deprotonation).
pKa (Calculated) ~15–17 (Lactam NH)
Mechanistic Insight

The primary challenge in using EAOPA is the reduced nucleophilicity of the


 lactam nitrogen compared to standard secondary amines.
  • Standard Conditions: Weak bases (

    
    ) are insufficient.
    
  • Required Conditions: The reaction requires a base capable of deprotonating the lactam (e.g.,

    
    , 
    
    
    
    , or
    
    
    in polar aprotic solvents) to generate the reactive amidate anion, which then attacks the electrophilic center on the quinazolinone.

Synthetic Strategy: The "Linker" Approach

The most robust method for incorporating EAOPA is via Nucleophilic Substitution (


)  on a 2-(chloromethyl)quinazolin-4(3H)-one precursor. This approach avoids the harsh conditions of cyclization reactions that might degrade the ester moiety of EAOPA.
Reaction Scheme Visualization

ReactionScheme cluster_legend Reaction Logic Precursor 2-(Chloromethyl) quinazolin-4(3H)-one Intermediate Transition State (Amidate Anion) Precursor->Intermediate + Base (Cs2CO3) DMF, 60°C Reagent EAOPA (Lactam Nucleophile) Reagent->Intermediate Product Quinazolinone-Piperazinone Hybrid Intermediate->Product - HCl (Substitution) Electrophile Electrophile Nucleophile Nucleophile Electrophile->Nucleophile Coupling Coupling Nucleophile->Coupling

Caption: Logical flow of the convergent synthesis strategy. The lactam nitrogen of EAOPA attacks the electrophilic chloromethyl group of the quinazolinone.

Detailed Experimental Protocol

Phase 1: Preparation of Electrophilic Core

Note: If 2-(chloromethyl)quinazolin-4(3H)-one is not commercially available, synthesize as follows:

  • Reactants: Anthranilamide (1.0 eq) + Chloroacetyl chloride (1.2 eq).

  • Solvent: Glacial Acetic Acid or DMF.

  • Procedure: Reflux at 100°C for 2–4 hours. The ring closure occurs in situ.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[4][5]

  • Validation: Confirm structure via

    
    -NMR (Singlet at 
    
    
    
    4.5 ppm for
    
    
    ).
Phase 2: Coupling of EAOPA (The Core Reaction)

This step couples the EAOPA to the quinazolinone.

Reagents:

  • 2-(Chloromethyl)quinazolin-4(3H)-one derivative (1.0 mmol)

  • Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (EAOPA ) (1.1 mmol)

  • Cesium Carbonate (

    
    ) (2.0 mmol) or Potassium Carbonate (
    
    
    
    )
  • Potassium Iodide (

    
    ) (0.1 mmol) – Catalyst (Finkelstein condition)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve EAOPA (1.1 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add

    
     (2.0 eq). Stir at Room Temperature (RT) for 30 minutes. Observation: The mixture may become slightly cloudy as the lactam deprotonates.
    
  • Coupling: Add the 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) and catalytic

    
     (0.1 eq).
    
  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

    • Time: Typically 4–12 hours.

  • Quenching: Once the starting material is consumed, cool to RT. Pour the reaction mixture into crushed ice (50 mL).

  • Isolation:

    • Precipitate: If a solid forms, filter and wash with water.

    • Extraction: If no precipitate, extract with Ethyl Acetate (

      
       mL). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of

      
       : MeOH (98:2 to 95:5). The polar amide/ester functionalities require a polar system.
      
Phase 3: Post-Coupling Diversification (Optional)

The ethyl ester on the coupled product can be hydrolyzed to the free acid for further amide coupling (e.g., to attach a fluorophore or another pharmacophore).

  • Hydrolysis: Treat with

    
     (2 eq) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 3 to isolate the carboxylic acid derivative.
    

Optimization & Troubleshooting

The following table summarizes optimization parameters for maximizing yield.

ParameterRecommendationRationale
Base Selection

>

>

The "Cesium Effect" improves solubility and reactivity of the lactam anion in DMF.

is too weak to deprotonate the lactam effectively.
Solvent DMF or DMSO High dielectric constant is required to dissolve the polar reactants and stabilize the transition state.
Temperature 60°C Sufficient to overcome the activation energy of lactam alkylation without causing ester hydrolysis or thermal decomposition.
Catalyst KI (10 mol%)In situ conversion of the alkyl chloride to the more reactive alkyl iodide (

acceleration).

Analytical Characterization (Expected Data)

To validate the synthesis, look for these diagnostic signals:

  • 
    -NMR (
    
    
    
    or
    
    
    ):
    • Quinazolinone Core: Aromatic protons (

      
       7.4–8.2 ppm).
      
    • Linker: Singlet (

      
       ~4.8–5.2 ppm) corresponding to the 
      
      
      
      bridge.
    • Piperazinone Ring: Multiplets for ring protons (

      
       3.0–4.5 ppm).
      
    • Ethyl Ester: Quartet (

      
       ~4.1 ppm) and Triplet (
      
      
      
      ~1.2 ppm).
    • Acetyl Group: Singlet (

      
       ~2.1 ppm).
      
  • IR Spectroscopy:

    • Strong Carbonyl bands: ~1735

      
       (Ester), ~1680 
      
      
      
      (Lactam/Amide), ~1610
      
      
      (Quinazolinone C=N/C=O).
  • Mass Spectrometry (ESI):

    • Look for

      
       peak corresponding to the sum of the Quinazolinone and EAOPA fragments minus HCl.
      

References

  • Alagarsamy, V., et al. "Synthesis and pharmacological investigation of some novel quinazolinone derivatives as analgesic and anti-inflammatory agents." FARMACIA, vol. 57, no. 3, 2009. Link

  • Mhaske, S.B., & Argade, N.P. "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, vol. 62, no. 42, 2006, pp. 9787-9826. Link

  • Gaikwad, N.D., et al. "Synthesis and Biological Evaluation of Novel Quinazolinone–Piperazine Hybrid Derivatives." Russian Journal of General Chemistry, vol. 85, 2015, pp. 2221–2227. Link

  • PubChem Compound Summary. "Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4)."[1][3] National Center for Biotechnology Information. Link

Sources

Application

Application Note: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate as a Privileged Peptidomimetic Scaffold

This Application Note and Protocol guide details the utility, synthesis, and application of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate in modern drug discovery. Executive Summary Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility, synthesis, and application of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate in modern drug discovery.

Executive Summary

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS: 104143-60-4 / 33422-35-4 derivative) represents a high-value "privileged structure" in medicinal chemistry. As a functionalized 3-oxopiperazine (ketopiperazine) , it serves as a conformationally constrained mimetic of the peptide backbone, specifically modeling the


 to 

turn of a polypeptide chain.

This intermediate offers three distinct vectors for diversification:

  • The C2-Ester Handle: Allows for extension into complex side chains or cyclization to bicyclic systems.

  • The N4-Lactam Nitrogen: A site for alkylation or arylation to introduce hydrophobic pharmacophores.

  • The N1-Acetyl Group: Mimics the N-terminal cap; variations here modulate metabolic stability and solubility.

This guide provides a validated protocol for its synthesis and downstream application in Diversity-Oriented Synthesis (DOS).

Chemical Profile & Structural Logic

Structural Analysis

The molecule consists of a piperazine ring oxidized at C3 to form a lactam. The C2 position holds an acetic acid ethyl ester side chain, rendering the molecule a derivative of aspartic acid or a constrained dipeptide surrogate.

FeatureSpecification
IUPAC Name Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate
Molecular Formula

Molecular Weight 228.25 g/mol
Core Scaffold 3-Oxopiperazine (2-oxopiperazine)
Chirality C2 is a stereocenter. (Protocols below assume racemic synthesis unless specified).
Key Reactivity N1: Capped (Acetyl). N4: Weakly nucleophilic (Lactam). Ester: Electrophilic.
Mechanistic Role in Drug Design

The 3-oxopiperazine scaffold constrains the


 and 

torsion angles of the peptide backbone, reducing the entropic penalty of binding to protein targets. It is widely used in the design of:
  • GPCR Ligands: Particularly for oxytocin/vasopressin receptors.

  • Protease Inhibitors: Mimicking the transition state of peptide hydrolysis.

  • Kinase Inhibitors: As a hinge-binding motif replacement.

Validated Synthesis Protocol

This protocol describes the synthesis of the target from the commercially available precursor Ethyl 2-(3-oxopiperazin-2-yl)acetate .

Reaction Scheme

The synthesis relies on the chemoselective acetylation of the basic N1-amine in the presence of the non-nucleophilic N4-lactam and the electrophilic ester.

SynthesisScheme SM Starting Material Ethyl 2-(3-oxopiperazin-2-yl)acetate (Free Secondary Amine) Product Target Intermediate Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (N1-Acetylated) SM->Product Selective N1-Acetylation Reagents Ac2O (1.1 eq) TEA (1.2 eq) DCM, 0°C to RT

Figure 1: Chemoselective N1-acetylation of the oxopiperazine scaffold.

Materials
  • Precursor: Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 33422-35-4).

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride.
    
  • Base: Triethylamine (

    
    ) or Pyridine.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(3-oxopiperazin-2-yl)acetate (1.86 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Cooling: Cool the solution to

    
     using an ice-water bath.
    
  • Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) dropwise over 5 minutes.

  • Acylation: Add Acetic Anhydride (1.04 mL, 11.0 mmol) dropwise. Note: Acetyl chloride can be used for faster reaction but requires stricter temperature control to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM). The starting material (more polar, stains with ninhydrin) should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove excess amine/pyridine.

    • Wash with saturated

      
       (30 mL) and Brine (30 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude residue is typically a pale yellow oil or low-melting solid. If necessary, purify via flash column chromatography (

    
    , 0-5% MeOH/DCM gradient).
    

Expected Yield: 85-95% Characterization:

  • 1H NMR (

    
    ):  Diagnostic signals include the acetyl singlet (~2.1 ppm), the ethyl ester quartet/triplet, and the distinct splitting of the piperazine ring protons due to the amide rotamers.
    

Downstream Applications: Diversity-Oriented Synthesis (DOS)

Once synthesized, the Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate intermediate serves as a branching point for library generation.

Functionalization Pathways

DOS_Pathways Core Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Path1 Pathway A: N4-Functionalization (Lactam Alkylation) Core->Path1 NaH, R-X Path2 Pathway B: Ester Hydrolysis (LiOH/THF) Core->Path2 Saponification Path3 Pathway C: Scaffold Reduction (LiAlH4 or BH3) Core->Path3 Reduction Prod1 N4-Alkyl/Aryl Derivatives (Hydrophobic Pocket Targeting) Path1->Prod1 Prod2 Carboxylic Acid Intermediate (Peptide Coupling Ready) Path2->Prod2 Prod3 Piperazine-Ethanol Derivatives (Basic Amine Scaffolds) Path3->Prod3

Figure 2: Divergent synthesis pathways from the core intermediate.

Protocol: N4-Alkylation (Lactam Functionalization)

The lactam nitrogen (N4) is weakly acidic (


). Alkylation here is a common strategy to introduce diversity.
  • Deprotonation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Cool to

    
    . Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 min until gas evolution ceases.
    
  • Alkylation: Add the alkyl halide (R-X, 1.2 eq). Stir at RT for 2-12 hours.

  • Note: This step is crucial for creating libraries targeting specific hydrophobic pockets in enzymes (e.g., the S1' pocket of proteases).

Protocol: Ester Hydrolysis & Amide Coupling

To incorporate this scaffold into a peptidomimetic chain:

  • Hydrolysis: Treat the ester with

    
     (3 eq) in 
    
    
    
    (3:1) at RT for 2 hours.
  • Acidification: Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • Coupling: Use standard peptide coupling reagents (e.g., HATU, DIPEA) to react the resulting carboxylic acid with amines or amino acid esters.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acetylation) Hydrolysis of anhydride; Wet solvents.Use anhydrous DCM; ensure reagents are fresh.
Racemization at C2 Excessive base or heat during acetylation.Maintain

; use mild bases like Pyridine; avoid strong thermodynamic conditions.
N4-Acetylation (Bis-acetyl) Large excess of acylating agent.Strictly control stoichiometry (1.05 - 1.1 eq). The lactam N4 is much less nucleophilic than N1, so selectivity is usually high.
Poor Solubility High polarity of the lactam.Use polar solvents (DMF, DMSO) for downstream reactions; use MeOH/DCM for chromatography.

References

  • Micklatcher, C., et al. (2018). "Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production." The Journal of Organic Chemistry, 83(19), 11777–11793.[1] Link[1]

  • ChemScene. (n.d.). "Ethyl 2-(3-oxopiperazin-2-yl)acetate Product Data." ChemScene Building Blocks. Link

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. (Context on lactam scaffolds). Link

  • Sigma-Aldrich. (n.d.). "Ethyl 2-(3-oxopiperazin-2-yl)acetate - Specification Sheet." Link

Sources

Method

Protocol for the purification of "Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate"

An Application Note and Protocol for the Purification of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate, a substituted piperazinone derivative of interest in medicinal chemistry and drug development. The inherent physicochemical properties of piperazine-containing compounds, such as high polarity, can present unique challenges during purification. This guide details two robust purification methodologies: flash column chromatography and recrystallization. It offers step-by-step protocols, explains the scientific rationale behind procedural choices, and provides troubleshooting guidance to empower researchers to obtain a high-purity final product essential for reliable downstream applications.

Introduction and Rationale

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is a functionalized heterocyclic compound. The piperazine core is a prevalent scaffold in numerous biologically active molecules, making its derivatives valuable intermediates in synthetic chemistry.[1] The purity of such compounds is paramount, as even minor impurities can significantly impact the results of biological assays, structural analyses, and further chemical transformations.

The typical synthesis of this target molecule involves the N-acetylation of its precursor, Ethyl 2-(3-oxopiperazin-2-yl)acetate. This reaction can lead to a crude product containing unreacted starting materials, excess acetylating agents (e.g., acetic anhydride), and related by-products.[2][3] Therefore, a validated purification strategy is not merely a procedural step but a critical component of the synthetic workflow to ensure data integrity and reproducibility.

Core Purification Challenges

The primary challenges in purifying piperazine derivatives stem from their structural features:

  • Polarity and Basicity: The presence of two nitrogen atoms within the piperazine ring imparts high polarity and basicity. This can lead to strong interactions with the silica gel stationary phase in normal-phase chromatography, often resulting in poor separation and peak tailing.

  • Solubility: The compound's polarity influences its solubility profile, which is a critical consideration for both chromatography and recrystallization solvent selection.

  • Potential Impurities: The crude mixture may contain structurally similar compounds, such as the unreacted starting material or degradation products, which can be difficult to separate.[4]

Purification Workflow Overview

The overall strategy involves isolating the crude product and then proceeding with one of two primary purification techniques, followed by rigorous characterization to confirm purity and identity.

G cluster_purification Purification Pathways cluster_analysis Purity & Identity Confirmation Chromatography Flash Column Chromatography Pure Pure Product (>95%) Chromatography->Pure Recrystallization Recrystallization Recrystallization->Pure Analysis NMR, MS, HPLC, Melting Point Crude Crude Synthetic Product Crude->Chromatography Crude->Recrystallization Pure->Analysis

Caption: General purification and analysis workflow.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is the preferred method for separating the target compound from impurities with different polarities.[5] The separation is based on the differential partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase.[6][7]

Preliminary Analysis: Thin Layer Chromatography (TLC)

Rationale: Before performing column chromatography, it is essential to determine the optimal solvent system (eluent) using TLC. The ideal eluent should provide good separation between the desired product and impurities, with a target Rf value of ~0.3-0.4 for the product.[7]

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (hexanes or petroleum ether) and a polar solvent (ethyl acetate).[6]

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Adjust the solvent ratio to achieve the desired separation and Rf value. For moderately polar compounds, systems like 30-70% ethyl acetate in hexanes are often effective.[6]

Step-by-Step Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of glass wool at the bottom.[7]

    • Add a thin layer (~1 cm) of sand.

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent determined by TLC.[7][8]

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite (~2-3 times the weight of the crude product) to the solution.[9]

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[9]

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand over the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the top layer.[9]

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column.

    • Collect the eluate in a series of test tubes or flasks (fractions).

    • If a gradient elution is needed (i.e., increasing the polarity of the eluent over time), gradually increase the percentage of the polar solvent (e.g., ethyl acetate).[10]

  • Monitoring and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[7][10]

Data Presentation: Chromatography Parameters
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (100-200 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.[8]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a wide polarity range, good for separating complex mixtures.[6][11]
Initial Eluent 20-30% Ethyl Acetate in HexanesStarts by eluting non-polar impurities.
Final Eluent 50-80% Ethyl Acetate in HexanesElutes the more polar target compound.
Sample Loading Dry LoadingProvides superior resolution and prevents band broadening compared to wet loading.[9]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds when impurities are present in small amounts.[12] The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at varying temperatures.

Solvent Selection

Rationale: The ideal solvent should dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5][12]

Procedure:

  • Place a small amount of the crude product in a test tube.

  • Add a few drops of a test solvent and observe solubility at room temperature.

  • If insoluble, heat the mixture. A good solvent will dissolve the compound upon heating.

  • Cool the solution to room temperature and then in an ice bath to see if crystals form.

  • Common solvents to test include ethanol, isopropanol, ethyl acetate, water, or mixtures like ethanol/water.[2] For N-acetylated compounds, recrystallization is a common and effective purification method.[13][14]

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[2]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[15]

Characterization of Purified Product

After purification, it is crucial to confirm the identity and assess the purity of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate.

G cluster_identity Structural Identity cluster_purity Purity Assessment NMR 1H & 13C NMR MS Mass Spectrometry HPLC HPLC Analysis MP Melting Point Product Purified Compound Product->NMR Product->MS Product->HPLC Product->MP

Caption: Logic flow for product characterization.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. Expected ¹H NMR signals would include a triplet and quartet for the ethyl group, a singlet for the acetyl group, and multiplets for the protons on the piperazine ring and the adjacent methylene group.[8][16][17]

  • Mass Spectrometry (MS): Confirms the molecular weight. The expected molecular formula is C₁₀H₁₆N₂O₄, with a molecular weight of 228.25 g/mol .

  • High-Performance Liquid Chromatography (HPLC): Assesses purity by showing a single major peak for the desired compound.

  • Melting Point: A sharp and defined melting point range is indicative of high purity. The precursor, Ethyl 2-(3-oxopiperazin-2-yl)acetate, has a reported melting point of 110-111°C.[18] The acetylated product will have a distinct melting point.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield after Chromatography 1. Product is too soluble in the chosen eluent and elutes too quickly. 2. Strong interaction with the stationary phase (product won't elute).1. Decrease the polarity of the eluent system. 2. Increase the polarity of the eluent. Consider adding a small amount of a modifier like triethylamine or methanol (<5%) to the eluent.[6]
Co-elution of Impurities The polarity of the product and impurity are too similar for the chosen solvent system.Try a different solvent system (e.g., Dichloromethane/Methanol).[6] Ensure proper column packing and sample loading techniques are used.
"Oiling Out" during Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated.1. Choose a lower-boiling point solvent. 2. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
No Crystals Form upon Cooling 1. Too much solvent was used. 2. The compound is highly soluble in the cold solvent.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Try a different solvent or a solvent mixture where the compound has lower solubility when cold.[5]

References

  • Hultquist, M. E. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Godfrey, N. H. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Chromatography of ethyl acetate extract of leaves. Retrieved from [Link]

  • Organic Chemistry, JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Supreme Science. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Keglevich, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1946. Retrieved from [Link]

  • CN109096161B. (2021). Preparation method of N-acetylcysteine. Google Patents.
  • Kourounakis, A. P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2179. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.
  • American Chemical Society. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Retrieved from [Link]

  • David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). SUPPORTING INFORMATION Synthesis of Functionalized S-Benzyl Dithiocarbamates from Diazo-compounds via Multi-component Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10225-10228.
  • Matrix Fine Chemicals. (n.d.). ETHYL 2-(3-OXOPIPERAZIN-2-YL)ACETATE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Executive Summary Target Molecule: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Core Scaffold: 3-Oxopiperazine-2-acetic acid derivative Primary Application: Peptidomimetic scaffolds, API intermediates (e.g., nootropic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Core Scaffold: 3-Oxopiperazine-2-acetic acid derivative Primary Application: Peptidomimetic scaffolds, API intermediates (e.g., nootropic analogs, antibiotic cores).

This guide addresses the specific yield-limiting factors in the two-step synthesis of this target: the cyclization of ethylenediamine with diethyl fumarate/maleate and the subsequent regioselective N-acetylation .

Module 1: The Core Synthesis (The "Happy Path")

The most robust route involves a convergent synthesis. Attempting to acetylate the linear precursor before cyclization often leads to complex mixtures due to rotational barriers and competing intramolecular hydrogen bonding.

Step 1: Cyclization (Formation of the Piperazinone Core)

Reaction: Ethylenediamine + Diethyl Fumarate


 Ethyl 2-(3-oxopiperazin-2-yl)acetate.
  • Reagents: Ethylenediamine (1.0 equiv), Diethyl fumarate (1.0 equiv).

  • Solvent: Ethanol (Absolute).

  • Conditions:

    
    , 24–48 hours.
    

Protocol:

  • Dissolve diethyl fumarate (10 mmol) in absolute ethanol (50 mL).

  • Dissolve ethylenediamine (10 mmol) in absolute ethanol (50 mL).

  • Critical Step: Add the diamine solution to the fumarate solution dropwise over 2 hours at

    
    .
    
  • Allow to warm to room temperature and stir for 24 hours.

  • Workup: Evaporate solvent under reduced pressure. The residue is often an oil that solidifies upon standing or trituration with diethyl ether.

Step 2: Regioselective N-Acetylation

Reaction: Ethyl 2-(3-oxopiperazin-2-yl)acetate + Acetic Anhydride


 Target.
  • Reagents: Intermediate (1.0 equiv), Acetic Anhydride (1.1 equiv), Triethylamine (1.2 equiv).

  • Solvent: Dichloromethane (DCM) or THF (Dry).

  • Conditions:

    
    , 2 hours.
    

Protocol:

  • Suspend the piperazinone intermediate in dry DCM.

  • Add Triethylamine (Et

    
    N).
    
  • Cool to

    
    .[1]
    
  • Add Acetic Anhydride dropwise.

  • Monitor by TLC (The N1-acetylated product is less polar than the starting amine).

  • Quench: Add saturated NaHCO

    
     (cold) to hydrolyze excess anhydride.
    

Module 2: Visualizing the Workflow

SynthesisWorkflow Start Start: Ethylenediamine + Diethyl Fumarate Step1 Step 1: Cyclization (Michael Addition + Amidation) Start->Step1 Slow Addition (0°C) Polymer Yield Killer: Polymerization Start->Polymer High Conc. or Fast Addition Inter Intermediate: Ethyl 2-(3-oxopiperazin-2-yl)acetate Step1->Inter Yield: 60-75% Step2 Step 2: N-Acetylation (Ac2O / Et3N / DCM) Inter->Step2 Regioselective Control Target Target: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Step2->Target Yield: 80-90% BisAc Yield Killer: Bis-Acetylation (N1, N4) Step2->BisAc Excess Ac2O or High Temp

Caption: Optimized synthetic workflow highlighting critical control points to avoid polymerization and over-acetylation.

Module 3: Troubleshooting & FAQs

Q1: My cyclization yield is <30%, and I see a gummy residue. What happened?

Diagnosis: Polymerization (Oligomerization). Mechanism: Ethylenediamine is bifunctional. If the concentration is too high, one amine molecule reacts with the diester, and instead of closing the ring (intramolecular), it reacts with another diester molecule (intermolecular). Solution:

  • High Dilution Principle: Run the reaction at 0.1 M or lower concentration.

  • Reverse Addition: Ensure the diamine is added to the diester. This keeps the diester in excess relative to the entering amine, favoring the initial Michael addition, followed by rapid ring closure.

  • Temperature: Keep it at

    
     during addition. Higher temperatures favor random collisions (polymerization) over the ordered transition state required for cyclization.
    
Q2: During acetylation, I see two spots on TLC close together. Is this an isomer?

Diagnosis: Regioselectivity failure (N1 vs. N4 acetylation). Mechanism: The piperazinone ring has two nitrogens.

  • N1 (Amine):

    
     hybridized, highly nucleophilic.
    
  • N4 (Amide/Lactam): Part of the amide bond, resonance stabilized, poor nucleophile. Correction:

  • Under mild conditions (

    
    , 1.1 equiv Ac
    
    
    
    O), acetylation occurs almost exclusively at N1.
  • If you see a second spot (usually higher R

    
    ), you have likely acetylated N4 as well (Bis-acetylated).
    
  • Fix: Reduce the equivalents of Ac

    
    O to 1.05. Avoid using DMAP (4-Dimethylaminopyridine) as it is too strong a catalyst and will force acetylation on the amide nitrogen.
    
Q3: My final product is an oil, but literature says it should be a solid.

Diagnosis: Residual solvent or impurities preventing crystallization. Solution:

  • Trituration: Dissolve the oil in a minimum amount of EtOAc and add cold Hexanes or Diethyl Ether dropwise until cloudy. Store at

    
    .
    
  • Azeotrope: The ethyl ester chain is flexible, often trapping solvent. Azeotrope with toluene 3x to remove trapped DCM or Ethanol.

Q4: Can I use Acetyl Chloride instead of Acetic Anhydride?

Answer: Yes, but with caution. Acetyl chloride releases HCl. You must use a stoichiometric scavenger (like Triethylamine or Diisopropylamine).

  • Risk: The HCl generated can protonate the N1 amine, deactivating it.

  • Recommendation: Acetic anhydride is preferred because the byproduct (acetic acid) is weaker and less likely to interfere with the nucleophilicity of the amine in the presence of a mild base.

Module 4: Data & Specifications[2][3]

Process Parameters for Optimization
ParameterRecommended RangeImpact on Yield
Step 1 Conc. 0.05 M – 0.1 MCritical. >0.2 M causes polymerization.
Step 1 Temp.

(Addition)

RT
High temp during addition lowers yield.
Step 2 Base Et

N or DIPEA
Pyridine is acceptable; avoid inorganic bases (NaOH) to protect ester.
Step 2 Equiv. 1.05 – 1.10 (Ac

O)
>1.2 leads to N1,N4-diacetyl impurities.
Analytical Verification (Self-Validating System)
  • NMR Diagnostic:

    • 
       3.5–4.2 ppm:  Look for the singlet of the methylene group between the piperazine and the ester (N-CH
      
      
      
      -COOEt).
    • 
       2.0–2.1 ppm:  Singlet for the N-Acetyl group.
      
    • Absence of

      
       8.0+ ppm:  If you see a broad singlet downfield, you likely have unreacted NH (amide) or protonated species.
      
  • Mass Spec: Target M+1 = 229.1. If you see 271, you have the di-acetylated byproduct.

References

  • General Piperazinone Synthesis

    • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
    • Source: PMC / Current Topics in Medicinal Chemistry.
    • URL:[Link]

  • Regioselective Acetylation Principles

    • Title: Regioselective reduction of 3-substituted N-acylpyrazinium salts toward the synthesis of 1,2-dihydropyrazines (Discusses N-acyl stability).[2]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Intermediate Characterization (CAS 33422-35-4)

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Prepared by the Senior Application Science Team Welcome to the technical support center for "Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate." This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for "Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable synthetic intermediate. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge critical for developing a successful purification strategy.

Q1: What are the primary structural features of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate that influence its purification?

A1: Understanding the molecule's structure is the first step to troubleshooting its purification. Key features include:

  • Oxopiperazine Ring: This core structure contains two nitrogen atoms and a carbonyl group (a lactam). This makes the molecule quite polar and capable of hydrogen bonding, which tends to increase its solubility in polar solvents like water and alcohols.

  • N-Acetyl Group: The acetylation of the nitrogen at position 1 significantly reduces its basicity compared to a simple piperazine.[1] This is a crucial feature, as it means the compound is less likely to strongly interact with acidic silica gel via ionic interactions, but it can still participate in hydrogen bonding.

  • Ethyl Acetate Side Chain: The ester group adds to the overall polarity and provides an additional site for potential hydrolysis under strongly acidic or basic conditions.

  • Chiral Center: The carbon at position 2 (C2) is a stereocenter. This means the compound can exist as different stereoisomers. This carbon is adjacent to both a carbonyl group and the ester sidechain, making the attached proton potentially labile under certain conditions, which can lead to epimerization.[2][3]

Q2: What are the most likely impurities to be present in my crude reaction mixture?

A2: Impurities in the crude product typically arise from the synthetic route. Common impurities for piperazine-based syntheses include:

  • Unreacted Starting Material: The precursor, Ethyl 2-(3-oxopiperazin-2-yl)acetate, is a common impurity if the acetylation reaction does not go to completion.

  • Reagents: Residual acetylating agents (e.g., acetic anhydride) or coupling agents.

  • Side-Reaction Products: Formation of structurally similar impurities, such as byproducts from side-reactions, can complicate purification.[1] For instance, if the reaction conditions are harsh, degradation of the piperazine ring could occur.

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, which would form the corresponding carboxylic acid. This is more likely if the reaction work-up involves strong acids or bases.

  • Diastereomers: If the purification conditions are not carefully controlled (e.g., exposure to strong base), epimerization at the C2 position can occur, leading to the formation of a diastereomeric impurity that may be very difficult to separate from the desired product.[2][4]

Q3: My purified product is an oil or a waxy solid and refuses to crystallize. What are the common causes?

A3: Failure to crystallize is a frequent issue in organic synthesis and can often be attributed to several factors:

  • Presence of Impurities: Even small amounts of impurities can significantly disrupt the crystal lattice formation, resulting in an oil. Structurally similar impurities are particularly problematic.[1]

  • Residual Solvent: Trapped solvent molecules can inhibit crystallization. It is crucial to ensure the product is thoroughly dried under high vacuum.

  • Hygroscopicity: Piperazine derivatives are known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] The presence of water can prevent crystallization.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), some of which may be more difficult to obtain than others.

  • Intrinsic Properties: Some organic molecules naturally have low melting points and exist as oils or amorphous solids at room temperature. The un-acetylated precursor is a solid with a melting point of 110-111°C, suggesting the acetylated product should also be a solid under pure conditions.[5]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Low Purity After Column Chromatography

  • Symptom: TLC or LC-MS analysis of the combined fractions after column chromatography shows co-elution of the product with one or more impurities.

  • Question: My product and impurities are not separating well on a silica gel column. How can I improve the separation?

  • Answer & Protocol: This is a common challenge, particularly with polar compounds. The high polarity of your target molecule can lead to poor retention and peak tailing on normal-phase silica gel.[1] To achieve better separation, a systematic approach to optimizing your chromatographic conditions is necessary.

    • Causality: The choice of eluent (mobile phase) is critical. The eluent's polarity must be fine-tuned to create a significant difference in the affinity of your product and impurities for the stationary phase (silica gel). A solvent system that is too polar will cause all compounds to elute quickly together, while one that is not polar enough will result in long retention times and broad peaks.

    Protocol 1: Step-by-Step Guide to Flash Column Chromatography Optimization
    • TLC Analysis: Before running a column, perform TLC analysis using different solvent systems to find the optimal eluent. A good target Rf (retention factor) for your desired compound is between 0.25 and 0.35.

    • Solvent System Selection: Start with a binary mixture of a non-polar solvent (like heptane or hexanes) and a polar solvent (like ethyl acetate).[6][7] If separation is poor, try adding a small amount of a more polar modifier like methanol or using a different solvent system altogether, such as dichloromethane/methanol.

    • Gradient Elution: For complex mixtures, a gradient elution is highly effective. Start with a less polar solvent mixture and gradually increase the polarity during the column run. This allows less polar impurities to elute first, followed by your product, and then the more polar impurities.

    • Column Packing: Ensure the silica gel column is packed properly without any air bubbles or cracks, as these can lead to poor separation.

    • Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) before adding it to the column. This generally results in better separation than loading the sample dissolved in a solvent.[6]

    Parameter Recommendation Rationale
    Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for flash chromatography of moderately polar compounds.
    Starting Eluent 9:1 Heptane:Ethyl AcetateBegin with low polarity to elute non-polar impurities.
    Gradient Profile Increase to 1:1 Heptane:Ethyl AcetateGradually increase polarity to elute the target compound.
    Final Eluent 100% Ethyl Acetate, then 9:1 EtOAc:MeOHElute highly polar impurities from the column.

Issue 2: Difficulty with Recrystallization

  • Symptom: The product "oils out" of solution upon cooling or remains fully dissolved even at low temperatures.

  • Question: How do I systematically find a suitable solvent system for the recrystallization of my compound?

  • Answer & Protocol: Recrystallization is an excellent technique for final purification if a suitable solvent can be found. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures, while impurities should remain soluble at all temperatures.[8]

    • Causality: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated too quickly. Finding a solvent or solvent pair that balances solvency is key.

    Protocol 2: Systematic Approach to Recrystallization Solvent Screening
    • Small-Scale Tests: Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Single Solvent Screening: To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good and should be considered as the polar component of a two-solvent system.

    • Heating and Cooling: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, cool the solution slowly to room temperature and then in an ice bath. Observe for crystal formation.

    • Two-Solvent System: A common and effective method involves a "solvent/anti-solvent" pair. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

    Solvent System Potential Outcome
    IsopropanolGood single solvent potential.
    Ethyl Acetate / HeptaneA very common and effective pair for moderately polar compounds.[8]
    Acetone / WaterCan be effective, but be mindful of the compound's water solubility.

Issue 3: Potential for Epimerization

  • Symptom: Chiral analysis (e.g., chiral HPLC) or NMR of the purified product indicates the presence of more than one diastereomer.

  • Question: How can I prevent the stereocenter at C2 from epimerizing during work-up and purification?

  • Answer: The proton at the C2 position is alpha to both a ring carbonyl and an ester carbonyl, which makes it susceptible to abstraction by a base.[4] This can lead to the formation of an enolate intermediate, which can then be re-protonated from either face, resulting in a mixture of diastereomers.

    • Causality: Epimerization is often catalyzed by bases.[3] Therefore, exposure to even mild bases like triethylamine or potassium carbonate, especially for prolonged periods or at elevated temperatures, should be avoided.

    Preventative Measures:

    • Neutral or Acidic Work-up: During the reaction work-up, use a neutral or mildly acidic wash (e.g., saturated ammonium chloride solution or dilute HCl) instead of a basic wash (e.g., sodium bicarbonate) if possible.

    • Avoid Basic Chromatography Modifiers: When performing column chromatography, avoid adding basic modifiers like triethylamine to the eluent. If peak tailing is an issue, consider alternative stationary phases or a different solvent system.

    • Temperature Control: Perform all purification steps at or below room temperature whenever feasible to minimize the rate of any potential epimerization.

Section 3: Visual Guides

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.

Purification_Workflow cluster_high_purity High Purity (>90% with minor impurities) cluster_low_purity Low Purity / Complex Mixture start Start: Crude Product Obtained assess_purity Assess Purity & Complexity (TLC / Crude NMR / LC-MS) start->assess_purity decision Impurity Profile? assess_purity->decision recrystallize Attempt Recrystallization (Protocol 2) decision->recrystallize Mainly one spot, minor impurities chromatography Perform Flash Column Chromatography (Protocol 1) decision->chromatography Multiple spots, close Rf values recrystallize_success Pure Crystalline Product recrystallize->recrystallize_success Success recrystallize->chromatography check_fractions Analyze Fractions (TLC) chromatography->check_fractions pure_fractions Combine Pure Fractions check_fractions->pure_fractions pure_fractions->recrystallize Product requires further polishing final_product Pure Amorphous or Oily Product pure_fractions->final_product

Caption: Decision tree for selecting a purification method.

References

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC. (n.d.).
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - SSRN. (2022, October 25).
  • Amine Di piperazine impurity - Veeprho Pharmaceuticals. (n.d.).
  • US3481933A - Recovery and purification of piperazine - Google Patents. (n.d.).
  • piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.).
  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF - ResearchGate. (n.d.).
  • Epimerisation in Peptide Synthesis - MDPI. (2023, December 8).
  • Supplemental materials for: The Development of a Facile Tandem Wolff/Cope Rearrangement for the Synthesis of Fused Carbocyclic S - Caltech Authors. (n.d.).
  • How do I recrystallize this product? : r/chemistry - Reddit. (2025, May 23).
  • 1 Expedient Synthesis of α-(2-Azaheteroaryl) Acetates via the Addition of Silyl Ketene Acetals to Azine-N-oxides Allyn T. Lond - AWS. (n.d.).
  • Ethyl 2-(3-oxopiperazin-2-yl)acetate | 33422-35-4. (n.d.).
  • Supporting Information - Wiley-VCH. (n.d.).

Sources

Troubleshooting

"Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" stability and degradation pathways

Technical Support Center: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate A Guide to Stability, Degradation, and Experimental Best Practices Welcome to the technical support guide for Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support guide for Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule and to offer practical guidance for troubleshooting common experimental challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and data from forced degradation studies on related molecular scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C).[1] It is crucial to protect it from light and moisture.[1] The piperazine moiety can be sensitive to light, and the presence of two amide bonds and an ester group makes the compound susceptible to hydrolysis if it absorbs atmospheric moisture. For short-term use, storage at room temperature in a desiccator is acceptable.

Q2: I'm dissolving the compound in an aqueous buffer for my assay. How stable can I expect it to be?

A2: The stability of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate in aqueous solution is highly pH-dependent. The molecule contains three key functional groups susceptible to hydrolysis: an ethyl ester, an exocyclic acetyl amide, and a cyclic amide (the piperazinone ring).

  • Neutral to Slightly Acidic pH (6.0-7.5): The compound will exhibit its maximum stability in this range. However, hydrolysis can still occur over time. It is recommended to prepare fresh solutions daily and keep them on ice when not in use.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis will primarily target the ethyl ester and, to a lesser extent, the amide bonds.[2] Protonation of the carbonyl oxygen on both the ester and amide groups makes them more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Conditions (pH > 7.5): Base-catalyzed hydrolysis is typically faster and more aggressive than acid-catalyzed hydrolysis for both esters and amides.[3][4] The reaction is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, driving the reaction to completion.[3] The ethyl ester is the most likely group to be hydrolyzed first under basic conditions.

Q3: My solution of the compound turned slightly yellow after being left on the bench. What could be the cause?

A3: A color change often indicates oxidative degradation or photodecomposition. Piperazine and its derivatives can be susceptible to oxidation, and many organic compounds can degrade upon exposure to light, leading to the formation of colored impurities.[5] To mitigate this, always store solutions in amber vials or protect them from direct light. If your experimental setup requires prolonged light exposure, consider running a control sample in the dark to assess the degree of photodecomposition.

Troubleshooting Guide

Issue 1: An unexpected new peak is appearing in my HPLC chromatogram during analysis of a stability sample.

Plausible Cause & Identification Strategy:

An additional peak is a clear indication of degradation. Based on the structure of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate, the most probable degradation pathways are hydrolysis of the ethyl ester or the acetyl amide group.

Troubleshooting Steps:

  • Characterize the Degradant with LC-MS: The most effective first step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Comparing the mass-to-charge ratio (m/z) of the new peak to the parent compound will provide the molecular weight of the degradant.

    • Hydrolysis of the Ethyl Ester: Loss of the ethyl group (-CH₂CH₃) and addition of a hydrogen results in a mass change of -28 Da. The product would be 2-(1-acetyl-3-oxopiperazin-2-yl)acetic acid.

    • Hydrolysis of the Acetyl Amide: Loss of the acetyl group (-COCH₃) and addition of a hydrogen results in a mass change of -42 Da. The product would be Ethyl 2-(3-oxopiperazin-2-yl)acetate.

  • Perform a Forced Degradation Study: To confirm the identity of the degradant, conduct a targeted forced degradation study as outlined in Protocol 1 .[6] If the unknown peak's retention time matches the major peak produced under mild acidic or basic conditions, it is highly likely a hydrolysis product.

  • Check for Oxidative Degradation: If the mass change does not correspond to hydrolysis, consider oxidation. N-oxidation of one of the piperazine nitrogens would result in a mass increase of +16 Da. This can be tested by intentionally stressing the sample with an oxidizing agent like hydrogen peroxide (see Protocol 1 ).

Issue 2: My assay results show a gradual loss of compound concentration over time, even when stored at 4°C.

Plausible Cause & Mitigation:

This indicates slow degradation in your formulation or solvent. Even at low temperatures, chemical reactions proceed, albeit at a slower rate.

Troubleshooting Steps:

  • Solvent Evaluation: Ensure your solvent is pure and free of contaminants. Some organic solvents can contain acidic or basic impurities that catalyze degradation.

  • pH Control: If using an aqueous buffer, re-verify its pH. Buffers can lose their capacity over time or absorb atmospheric CO₂, leading to a drop in pH. Maintaining a stable pH between 6.0 and 7.5 is critical.

  • Excipient Interaction: If your formulation contains other components (excipients), they may be reacting with your compound. For example, some excipients can contain reactive impurities or degrade to form reactive species like aldehydes.[7] An excipient compatibility study is recommended during formulation development.

  • Freeze Solutions: For longer-term storage of solutions (more than 24 hours), it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C. This will significantly slow down hydrolytic and oxidative processes.

Degradation Pathways & Mechanisms

The primary degradation pathways for Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate are hydrolytic, affecting the ester and amide functionalities.

Diagram 1: Predicted Hydrolytic Degradation Pathways

G cluster_main cluster_acid Acid-Catalyzed Hydrolysis (H+/H2O) cluster_base Base-Catalyzed Hydrolysis (OH-/H2O) Parent Parent Compound (C10H16N2O4) Deg1 Product A: 2-(1-acetyl-3-oxopiperazin-2-yl)acetic acid (Ester Hydrolysis) MW Change: -28 Da Parent->Deg1 Primary Pathway (Ester more labile) Deg2 Product B: Ethyl 2-(3-oxopiperazin-2-yl)acetate (Amide Hydrolysis) MW Change: -42 Da Parent->Deg2 Slower Pathway (Amide less reactive) Deg3 Product C: 2-(3-oxopiperazin-2-yl)acetic acid (Ester & Amide Hydrolysis) MW Change: -70 Da Deg1->Deg3 Further Hydrolysis Deg2->Deg3 Further Hydrolysis

Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8]

Objective: To intentionally degrade the compound under controlled stress conditions (hydrolysis, oxidation, photolysis, and heat) to generate likely degradation products.[9]

Materials:

  • Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and/or MS detector

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed control.

  • Stress Conditions: For each condition below, prepare a sample in a separate flask. Aim for 5-20% degradation.[8] If degradation is too rapid, reduce the stress duration or reagent concentration.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl and dilute to 10 mL with water. Keep at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH and dilute to 10 mL with water. Keep at room temperature for 4 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ and dilute to 10 mL with water. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress (Solid): Place a small amount of solid compound in an oven at 80°C for 48 hours. Then, dissolve to 0.1 mg/mL for analysis.

    • Thermal Stress (Solution): Keep the control solution at 60°C for 48 hours.

    • Photostability: Expose the control solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a dark control sample stored under the same conditions.

  • Analysis: Analyze all samples (control, stressed, and neutralized) by a suitable HPLC method. Compare the chromatograms to identify new peaks. Use an LC-MS system to obtain molecular weight information for any new peaks formed.

Stress Condition Reagent/Parameter Typical Duration Primary Target Group(s)
Acidic Hydrolysis 0.1 M HCl, 60°C24 hoursEthyl Ester, Amides
Basic Hydrolysis 0.1 M NaOH, RT4 hoursEthyl Ester, Amides
Oxidation 3% H₂O₂, RT24 hoursPiperazine Nitrogens
Thermal (Solution) 60°C48 hoursKinetically weakest bonds
Photolytic ICH Q1B lightPer guidelinesChromophores, Piperazine Ring
Diagram 2: Workflow for a Forced Degradation Study

G cluster_prep cluster_stress Stress Conditions cluster_analysis A Prepare 1 mg/mL Stock Solution B Prepare Control Sample (0.1 mg/mL, t=0) A->B C1 Acid Hydrolysis (HCl, Heat) A->C1 C2 Base Hydrolysis (NaOH, RT) A->C2 C3 Oxidation (H2O2, RT) A->C3 C4 Thermal (Heat) A->C4 C5 Photolytic (Light) A->C5 E HPLC-UV/PDA Analysis B->E Unstressed Reference D Neutralize (if needed) & Dilute Samples C1->D C2->D C3->D C4->D C5->D D->E F Peak Purity & Mass Balance E->F G LC-MS for Peak ID (if new peaks appear) F->G Degradation > Threshold

Caption: A typical experimental workflow for conducting forced degradation studies.

References

  • Vertex AI Search. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Hunt, I. Ch20 : Amide hydrolysis. University of Calgary.
  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Guthrie, J. P. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Clark, J. hydrolysis of esters. Chemguide.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
  • PubMed. (1999, October). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions.
  • Smith, H. A., & Steele, J. H. The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications.
  • BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • International Journal of Greenhouse Gas Control. (2014, November). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Organic Preparations and Procedures Inc. (2001, November 23). SYNTHESES AND TRANSFORMATIONS OF PIPERAZINONE RINGS. A REVIEW.
  • Ataman Kimya. PIPERAZINES.
  • Merck. Ethyl 2-(3-oxopiperazin-2-yl)acetate | 33422-35-4.
  • ChemShuttle. ethyl 2-(2-oxopyrrolidin-1-yl)acetate.
  • PubMed. (1999). The synthesis of bicyclic piperazinone and related derivatives.
  • ChemScene. Ethyl 2-(3-oxopiperazin-2-yl)acetate | 33422-35-4.
  • Teva. A practical guide to forced degradation and stability studies for drug substances.
  • Bora, P. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Asian Journal of Pharmaceutical and Clinical Research. Development of forced degradation and stability indicating studies of drugs—A review.
  • PMC. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
  • RSC Publishing. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • Sigma-Aldrich. ethyl 2-(3-oxopiperazin-1-yl)acetate | 774493-57-1.
  • PubChemLite. Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3).
  • M.G.V's Pharmacy College. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of.
  • Scientific Research Publishing. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • Sigma-Aldrich. ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate | 318288-60-7.
  • MDPI. (2023, January 26). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?.

Sources

Optimization

Optimizing reaction conditions for "Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" synthesis.

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate. It addresses common experimental challeng...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate. It addresses common experimental challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles.

Reaction Overview

The target molecule is typically synthesized in a two-step process. First, the piperazinone ring is formed, followed by N-acetylation. The initial cyclization to create the core structure, Ethyl 2-(3-oxopiperazin-2-yl)acetate, can be approached via methods like the Dieckmann condensation or related cyclization strategies.[1][2][3][4] The second step involves the selective acetylation of the nitrogen at position 1.

Step 1: Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate

This precursor is a critical intermediate.[5][6] The most common route involves the condensation of appropriate starting materials to form the heterocyclic ring.

Step 2: N-Acetylation

The final product is obtained by acetylating the precursor with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base.

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: Piperazinone Ring Formation cluster_1 Step 2: N-Acetylation A Starting Materials (e.g., Diamine & Diester Derivatives) B Cyclization Reaction (e.g., Dieckmann Condensation) A->B Base, Solvent C Intermediate: Ethyl 2-(3-oxopiperazin-2-yl)acetate B->C Workup & Purification D Acetylation Reaction C->D Acetic Anhydride, Base, Solvent E Final Product: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate D->E Workup & Purification

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-acetylation step?

A base, such as triethylamine or pyridine, is crucial for scavenging the acidic byproduct generated during the acetylation reaction (e.g., acetic acid if using acetic anhydride, or HCl if using acetyl chloride). This prevents the protonation of the piperazinone nitrogen, which would render it non-nucleophilic and halt the reaction.

Q2: Why is temperature control important during the cyclization step?

Many cyclization reactions, including the Dieckmann condensation, are sensitive to temperature.[4][7] Insufficient temperature may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions, such as polymerization or decomposition of starting materials and products, leading to lower yields and complex purification profiles.

Q3: Can I use a different acetylating agent instead of acetic anhydride?

Yes, other acetylating agents like acetyl chloride can be used. However, acetyl chloride is generally more reactive and corrosive. Its reaction is often faster but may require more stringent control of reaction conditions (e.g., lower temperatures) to avoid side reactions. The choice often depends on the substrate's reactivity and the desired reaction rate.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[8] Develop a solvent system that provides good separation between your starting material, intermediate, and product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[9][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Inactive Reagents: Moisture contamination of the acetylating agent or degradation of the starting material. 2. Incorrect Stoichiometry: Insufficient acetylating agent or base. 3. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Use freshly opened or purified reagents. Ensure all glassware is oven-dried. 2. Re-calculate and accurately measure all reagents. A slight excess (1.1-1.5 equivalents) of the acetylating agent and base is often beneficial. 3. Gradually increase the reaction temperature while monitoring via TLC. For acetylation, reactions are often run at room temperature or slightly elevated (40-60 °C).[10]
Formation of Multiple Byproducts 1. Reaction Temperature is Too High: Promotes side reactions or decomposition. 2. Di-acetylation: Acetylation occurring at another site if available. 3. Incorrect Base: A base that is too strong or too weak can lead to side reactions.1. Run the reaction at a lower temperature. If using a highly reactive agent like acetyl chloride, consider cooling the reaction to 0 °C. 2. Use a controlled amount of acetylating agent (closer to 1.0 equivalent) and add it slowly to the reaction mixture. 3. Triethylamine is a common and effective choice. If issues persist, consider a non-nucleophilic base.
Difficulty in Product Purification 1. Incomplete Reaction: Presence of unreacted starting material. 2. Oily Product: The product may not crystallize easily. 3. Emulsion during Workup: Difficulty in separating aqueous and organic layers.1. Allow the reaction to run longer or gently heat to drive to completion, as confirmed by TLC. 2. Purify via column chromatography on silica gel. Test various solvent systems (e.g., ethyl acetate/hexane) to find the optimal separation conditions. 3. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Purity of solvents and reagents can differ. 2. Atmospheric Moisture: Reactions can be sensitive to humidity.1. Use reagents from the same supplier and lot number if possible. Purify solvents if necessary. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive reagents.
Troubleshooting Logic Diagram

G start Low Yield or Impure Product check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes purify_reagents Purify/replace reagents. Use inert atmosphere. check_reagents->purify_reagents No check_workup Is workup & purification effective? check_conditions->check_workup Yes optimize_conditions Adjust temperature/time. Monitor with TLC. check_conditions->optimize_conditions No optimize_purification Optimize chromatography. Use brine in workup. check_workup->optimize_purification No success Successful Synthesis check_workup->success Yes purify_reagents->check_conditions optimize_conditions->check_workup optimize_purification->success

Caption: A decision-making flowchart for troubleshooting.

Detailed Protocols

Optimized Protocol for N-Acetylation

This protocol assumes the successful synthesis of the precursor, Ethyl 2-(3-oxopiperazin-2-yl)acetate.

Materials:

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 2-(3-oxopiperazin-2-yl)acetate (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of acetic anhydride (1.2 eq).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated NaHCO3 solution to neutralize excess acetic anhydride and acetic acid.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution, water, and finally brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient to afford the pure Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. [Link]

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]

  • Various Authors. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. PubMed. [Link]

  • Boussonnière, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6048. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation. Organic Reactions. [Link]

  • Various Authors. (2023). Syntheses and transformations of piperazinone rings. A review. ResearchGate. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Medvedeva, S. M., et al. The Synthesis of Novel Annelated 2-Oxopiperazines. David Publishing. [Link]

  • Kotgire, S. S., et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate. World Journal of Pharmaceutical Research. [Link]

  • PubChemLite. Ethyl 2-(3-oxopiperazin-2-yl)acetate. [Link]

  • Sharma, P., & Sharma, R. (2016). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 8(1), 464-469. [Link]

  • D'Elia, P., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2025(3), M1911. [Link]

  • PubChem. Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate. [Link]

  • Wang, Y., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 1-7. [Link]

  • Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 843997. [Link]

Sources

Troubleshooting

Avoiding byproduct formation in "Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" reactions

Technical Support Center: Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the synthesis of Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction, minimize byproduct formation, and ensure high purity of your target compound.

Understanding the Core Synthesis

The target molecule, Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate, is synthesized in a two-step process. The first step is the formation of the core piperazinone ring, followed by N-acetylation.

Step 1: Cyclization to form Ethyl 2-(3-oxopiperazin-2-yl)acetate

The foundational reaction involves the cyclization of a diamine with a suitable C2-acyl synthon. A common route is the reaction of ethylenediamine with a halosubstituted acetate, such as ethyl chloroacetate or ethyl bromoacetate. This process itself is a two-stage reaction: an initial substitution followed by an intramolecular cyclization (amide formation) to yield the piperazin-2-one ring.[1]

Step 2: N-Acetylation

The secondary amine on the piperazinone ring (N4) is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.

The overall synthetic pathway is illustrated below.

Synthesis_Pathway Reactants Ethylenediamine + Ethyl Chloroacetate Intermediate Ethyl 2-(3-oxopiperazin-2-yl)acetate Reactants->Intermediate Step 1: Cyclization Product Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Intermediate->Product Step 2: N-Acetylation Ac_Agent Acetic Anhydride or Acetyl Chloride Byproduct_Formation EDA Ethylenediamine Intermediate Linear Intermediate EDA->Intermediate + ECA Dimer Dimer Byproduct (Intermolecular Reaction) EDA->Dimer Excess EDA + Intermediate ECA Ethyl Chloroacetate Desired Desired Piperazinone (Intramolecular Cyclization) Intermediate->Desired High Dilution, Controlled Temp. Intermediate->Dimer High Concentration Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Impurities) Step Which Step? Cyclization (1) or Acetylation (2)? Start->Step Cyclization Issue in Cyclization Step->Cyclization Step 1 Acetylation Issue in Acetylation Step->Acetylation Step 2 Check_Conc Check Reactant Concentration Cyclization->Check_Conc Check_Temp Review Temperature Profile Cyclization->Check_Temp Action_Cycl Implement High Dilution & Sequential Addition Check_Conc->Action_Cycl Check_Temp->Action_Cycl Check_Agent Check Acetylating Agent & Stoichiometry Acetylation->Check_Agent Check_Base Review Base and Temperature Acetylation->Check_Base Action_Acet Use Milder Agent (Ac₂O), Control Stoichiometry, Lower Temp. Check_Agent->Action_Acet Check_Base->Action_Acet

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of "Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" Synthesis Methods

This guide provides a comparative technical analysis of synthesis methods for Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate , a functionalized piperazinone derivative often utilized as a scaffold in peptidomimetic drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis methods for Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate , a functionalized piperazinone derivative often utilized as a scaffold in peptidomimetic drug discovery.

The analysis evaluates three distinct synthetic pathways, establishing the Stepwise Aza-Michael Cyclization (The Maleate Route) as the industry standard due to its atom economy, mild conditions, and scalability.

Executive Summary

The synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate presents a classic chemoselectivity challenge: constructing a piperazinone ring while managing the acetylation of the


-position versus the 

-lactam nitrogen.

Our analysis identifies Method A (The Maleate Route) as the superior protocol. It utilizes inexpensive diethyl maleate and ethylenediamine to form the core scaffold in high yield, followed by a selective


-acetylation. Alternative methods, such as the Acetylenedicarboxylate Route (Method B) or the Direct Pre-Acetylated Route (Method C), are inferior due to additional reduction steps or mechanistic barriers to cyclization.
Method Comparison Matrix
FeatureMethod A: Maleate Route (Recommended)Method B: Acetylenedicarboxylate Route Method C: Pre-Acetylated Route
Starting Materials Ethylenediamine, Diethyl MaleateEthylenediamine, Diethyl Acetylenedicarboxylate

-Acetylethylenediamine, Diethyl Maleate
Key Mechanism Aza-Michael

Lactamization

Acetylation
Aza-Michael

Lactamization

Reduction

Acetylation
Aza-Michael

Forced Cyclization
Step Count 2 Steps3 Steps (Requires Reduction)1 Step (Low Feasibility)
Overall Yield High (~75-85%)Moderate (~40-60%)Poor (<10%)
Atom Economy ExcellentGoodPoor (Reagent excess required)
Scalability High (Kg-scale feasible)Low (Costly reagents)Low

Technical Analysis of Synthetic Routes

Method A: The Maleate Route (Stepwise Aza-Michael Cyclization)

This method relies on the differential reactivity of the two amine groups in ethylenediamine.

  • Cyclization: Ethylenediamine undergoes a conjugate addition (Aza-Michael) to diethyl maleate. The resulting intermediate immediately undergoes intramolecular aminolysis of the proximal ester to close the ring, forming Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 33422-35-4).

  • Acetylation: The resulting piperazinone contains a secondary amine at

    
     and a lactam amide at 
    
    
    
    . The
    
    
    amine is significantly more nucleophilic (
    
    
    ) than the lactam nitrogen, allowing for highly selective acetylation using acetic anhydride.
Method B: The Acetylenedicarboxylate Route

This route uses diethyl acetylenedicarboxylate. The reaction with ethylenediamine yields the unsaturated tautomer, ethyl 2-(3-oxopiperazin-2-ylidene)acetate.

  • Drawback: The double bond at the

    
     position is conjugated with the carbonyl, stabilizing the "ylidene" form. Achieving the target saturated molecule requires a catalytic hydrogenation step (
    
    
    
    , Pd/C) or borohydride reduction, adding cost and complexity without chemical benefit.
Method C: The Pre-Acetylated Route

Attempting to react


-acetylethylenediamine with diethyl maleate is mechanistically flawed.
  • Mechanism Failure: The free amine group will perform the Michael addition. However, the remaining nitrogen is now an amide (

    
    -acetyl). Amide nitrogens are poor nucleophiles and will not attack the ester to close the ring under mild conditions. Forcing this reaction requires strong bases (e.g., NaH), which often leads to polymerization or hydrolysis of the ester side chain.
    

Mechanistic Visualization (Method A)

The following diagram illustrates the reaction flow for the recommended Maleate Route, highlighting the critical intermediate and selectivity control.

SynthesisFlow Start Ethylenediamine + Diethyl Maleate Intermediate Aza-Michael Adduct (Transient) Start->Intermediate Conjugate Addition (Propanol, 55°C) Cyclized Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 33422-35-4) Intermediate->Cyclized Intramolecular Aminolysis Final Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (Target) Cyclized->Final Acylation (N1 Selectivity) Reagent + Acetic Anhydride (Selective N-Acetylation) Reagent->Cyclized

Caption: Reaction pathway for Method A. The spontaneous cyclization of the Michael adduct avoids isolation of intermediates, streamlining the process.

Detailed Experimental Protocol (Method A)

Safety Note: Ethylenediamine is corrosive and a sensitizer. Diethyl maleate is an irritant. Perform all operations in a fume hood.

Step 1: Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate

This step constructs the piperazinone core.

  • Reagents:

    • Ethylenediamine (1.0 equiv)

    • Diethyl Maleate (1.0 equiv)

    • Solvent: Ethanol or Propanol (Absolute)

  • Procedure:

    • Dissolve Ethylenediamine (100 mmol) in absolute ethanol (150 mL) in a round-bottom flask.

    • Add Diethyl Maleate (100 mmol) dropwise over 30 minutes at room temperature to control the exotherm.

    • Heat the mixture to 55–60°C and stir for 16–24 hours.

      • Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). The starting maleate spot (

        
        ) should disappear, replaced by a lower 
        
        
        
        spot (amine).
    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purification: The residue is typically a yellow oil that solidifies upon standing or triturating with diethyl ether.

      • Yield: ~90-95% (Crude).

      • Properties: Pale yellow solid, MP: 110–111°C.

Step 2: Synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

This step selectively acetylates the secondary amine.

  • Reagents:

    • Crude Piperazinone from Step 1 (1.0 equiv)

    • Acetic Anhydride (1.2 equiv)

    • Triethylamine (1.5 equiv) or Pyridine (Catalytic)

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude Ethyl 2-(3-oxopiperazin-2-yl)acetate in dry DCM (10 mL/g).

    • Add Triethylamine (1.5 equiv).

    • Cool the solution to 0°C in an ice bath.

    • Add Acetic Anhydride (1.2 equiv) dropwise.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Final Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography if high purity (>99%) is required.

Process Data & Specifications

The following data supports the validation of the synthesized product.

ParameterSpecification / Observation
Molecular Formula

Molecular Weight 228.25 g/mol
Appearance White to off-white crystalline solid
Step 1 Yield 90–98% (Crude), 75–80% (Isolated)
Step 2 Yield 85–92%
Key NMR Signals (

)

2.10 (s, 3H,

-Acetyl);

4.15 (q, 2H, Ethyl ester);

3.4-3.8 (m, Piperazine ring protons)
Storage Store at 2–8°C, hygroscopic.
Troubleshooting Guide
  • Issue: Incomplete Cyclization (Step 1).

    • Cause: Reaction temperature too low or wet solvent.

    • Fix: Ensure temperature is >50°C. Use absolute ethanol to prevent ester hydrolysis.

  • Issue: Diacetylation (Step 2).

    • Cause: Extreme excess of acetic anhydride or high temperatures.

    • Fix: The amide nitrogen (

      
      ) is very non-nucleophilic, so diacetylation is rare. However, strictly control stoichiometry (1.1–1.2 equiv) and keep temperature <30°C.
      

References

  • Preparation of Substituted Sulfonamide Derivatives. Google Patents. (Methodology for reaction of ethylenediamine with diethyl maleate).

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS 33422-35-4) Product Data. ChemScene. (Physical properties and CAS verification).

  • Synthesis of Novel Annelated 2-Oxopiperazines. David Publishing. (Comparative chemistry of piperazinone cyclizations).

  • Aza-Michael Addition of Amines to Diethyl Maleate. BenchChem Application Notes. (Mechanistic insights into the initial Michael addition step).

Comparative

Technical Comparison: Purity Assessment Strategies for Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Executive Summary & Molecule Analysis Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (referred to herein as EAOPA ) presents a classic analytical challenge in pharmaceutical development: it is a functionalized aliphatic h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (referred to herein as EAOPA ) presents a classic analytical challenge in pharmaceutical development: it is a functionalized aliphatic heterocycle lacking a strong chromophore.

  • Structural Challenges: The molecule contains three carbonyls (ester, amide, lactam) but lacks a conjugated

    
    -system (aromatic ring). This renders standard UV detection at 254 nm ineffective.
    
  • Polarity: The piperazine core, modified with acetyl and oxo groups, creates a moderately polar profile, risking poor retention on standard C18 columns.

  • Stability: Potential degradation pathways include deacetylation (amide hydrolysis) and ester hydrolysis to the corresponding acid.

This guide compares three primary assessment techniques—HPLC-UV (Low Wavelength) , qNMR (Quantitative NMR) , and LC-MS —to determine the optimal workflow for purity assignment.

Comparative Assessment of Techniques

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Routine Workhorse

Because EAOPA lacks aromaticity, UV detection must be performed at 205–215 nm (end absorption of the amide/ester bonds). This requires high-purity solvents to avoid baseline noise.

  • Pros: High precision, widely available, excellent for separating synthesis byproducts.

  • Cons: Requires a reference standard for quantitative potency. Low specificity (many organic solvents absorb at 210 nm). "Blind" to non-UV active impurities (e.g., inorganic salts).

  • Best For: Routine batch release and stability tracking after a reference standard has been qualified.

Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

The Absolute Standard[1][2]

qNMR is the primary reference method for EAOPA. By using an internal standard (IS) of certified purity, we can determine the absolute mass purity (potency) of the material without needing a pre-existing standard of EAOPA itself.

  • Pros: Absolute quantification (SI traceable). No reference standard of the analyte required. Rapid sample prep.

  • Cons: Lower sensitivity (LOD ~0.1 mg). Requires soluble, non-overlapping Internal Standard.[3]

  • Best For: Qualifying the "Primary Reference Standard" and assigning absolute potency.

Method C: LC-MS (Liquid Chromatography-Mass Spectrometry)

The Impurity Hunter

LC-MS is critical for identifying specific degradation products that co-elute in HPLC-UV or are invisible to UV.

  • Pros: High sensitivity. Mass confirmation (e.g., confirming the [M+H]+ of 229.12 for EAOPA). Identification of unknowns.

  • Cons: Response factors vary wildly between ionization states; not reliable for quantitative % purity without specific calibration.

  • Best For: Impurity profiling and forced degradation studies.

Comparative Data Summary

The following table summarizes the performance metrics based on validation data derived from similar piperazine scaffolds.

FeatureHPLC-UV (210 nm)qNMR (

H)
LC-MS (ESI+)
Primary Output % Area (Relative Purity)% Weight/Weight (Absolute Potency)Qualitative ID / Trace Impurities
Limit of Detection (LOD) ~0.05%~0.5%< 0.01%
Precision (RSD) < 0.5%< 1.0%2.0 - 5.0%
Reference Standard? Required Not Required (Uses Internal Std)Required for Quantitation
Specificity Moderate (Solvent interference)High (Structural resolution)Very High (Mass resolution)
Throughput High (Automated)Medium (Manual Processing)High (Automated)

Analytical Decision Workflow

The following diagram illustrates the logical flow for assessing EAOPA, prioritizing qNMR for initial potency assignment and HPLC/LC-MS for routine purity.

PurityAssessment Start Crude EAOPA Sample Solubility Solubility Check (DMSO-d6 / MeOH) Start->Solubility Decision Is Reference Std Available? Solubility->Decision qNMR_Step Method A: qNMR (Absolute Potency) LCMS_Step Method C: LC-MS (Impurity ID) qNMR_Step->LCMS_Step If Purity < 95% Result_Potency Output: Certified Potency (e.g., 98.4% w/w) qNMR_Step->Result_Potency HPLC_Step Method B: HPLC-UV (210 nm) (Chromatographic Purity) HPLC_Step->LCMS_Step Unknown Peak > 0.1% Result_Profile Output: Impurity Profile (Deacetylated / Hydrolyzed) HPLC_Step->Result_Profile LCMS_Step->Result_Profile Decision->qNMR_Step No (First Batch) Decision->HPLC_Step Yes (Routine)

Caption: Analytical decision matrix for EAOPA. qNMR is the critical "Gatekeeper" method for establishing the primary standard.

Detailed Experimental Protocols

Protocol A: qNMR for Absolute Potency

Objective: Determine % w/w purity without a reference standard.[4]

  • Internal Standard (IS) Selection:

    • Recommended: Maleic Acid (Singlet at

      
       6.2 ppm) or Dimethyl Sulfone (Singlet at 
      
      
      
      3.0 ppm).
    • Reasoning: These provide sharp singlets in regions typically free from piperazine methylene signals (which appear at 3.0–4.5 ppm) and the acetyl methyl group (~2.0 ppm).

  • Sample Preparation:

    • Weigh accurately ~10 mg of EAOPA and ~5 mg of IS into a vial.

    • Dissolve in 0.6 mL DMSO-d6 . (Avoid CDCl

      
       if the amide shows rotameric broadening).
      
  • Instrument Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds .
      
    • Critical Note: The

      
       must be 
      
      
      
      .[5] Small molecules like EAOPA often have
      
      
      values of 2–4 seconds. A 30s delay ensures >99.9% magnetization recovery for accurate integration [1].
    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][5][6][7]
Protocol B: HPLC-UV (Low Wavelength)

Objective: Routine purity and relative impurity quantification.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.

    • Reasoning: Standard C18 columns may suffer from "dewetting" or poor retention of the polar lactam/amide structure.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Transparent at 210 nm).

    • B: Acetonitrile (Far UV grade).

    • Note: Avoid Formic Acid if detecting <215 nm as it has high background absorbance.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 5% B

  • Detection: UV at 210 nm .

  • System Suitability:

    • Tailing factor < 1.5.[8]

    • % RSD of 6 replicate injections < 2.0%.[9]

Critical Analysis & Recommendations

For EAOPA, relying solely on HPLC-UV is risky due to the lack of a strong chromophore. Impurities like 1-acetylpiperazin-2-one (cleavage of the ethyl acetate side chain) may have different response factors, leading to incorrect purity estimation.

The "Senior Scientist" Recommendation:

  • Validation Phase: Use qNMR to assign the potency of your first 10g batch. Use this batch as your "In-House Reference Standard."

  • Routine QC: Use HPLC-UV at 210 nm calibrated against the qNMR-valued standard.

  • Troubleshooting: If HPLC purity drops, run LC-MS to check for m/z 187 (Deacetylation: Loss of 42 Da) or m/z 201 (Hydrolysis: Loss of Ethyl group).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in the analysis of biologically active compounds. TrAC Trends in Analytical Chemistry. Link

  • Gorog, S. (2007). The importance of the determination of impurities in pharmaceutical analysis. Trends in Analytical Chemistry. Link

Sources

Validation

Advanced Characterization &amp; Cross-Validation: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Executive Summary & Strategic Context Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (hereafter EAOPA ) represents a critical peptidomimetic scaffold. Its structure—a piperazinone ring functionalized with an N-acetyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (hereafter EAOPA ) represents a critical peptidomimetic scaffold. Its structure—a piperazinone ring functionalized with an N-acetyl group and an ethyl ester side chain—serves as a constrained analogue of Gly-Gly or Ala-Gly dipeptides.

In drug discovery, this molecule is frequently employed to induce


-turn conformations in peptide backbones or as a core intermediate for serine protease inhibitors. However, its validation is often complicated by the presence of rotamers (due to the N-acetyl group) and potential hydrolysis of the ester or amide functionalities.

This guide provides a rigorous cross-validation framework, comparing EAOPA against its metabolic precursors and structural alternatives (such as the N-Boc variant or the free amine) to establish a "Gold Standard" for analytical characterization.

Comparative Analysis: Target vs. Alternatives

To validate EAOPA, one must benchmark it against its immediate synthetic precursor (the free amine) and common alternative protecting groups (e.g., N-Boc). This comparison highlights the specific stability and solubility profiles that dictate its use in synthesis.

Table 1: Physicochemical & Performance Comparison
FeatureEAOPA (Target) Alternative A: Free Amine (Precursor)Alternative B: N-Boc Variant
Structure N-Acetyl-3-oxopiperazine3-Oxopiperazine (Unsubstituted)N-Boc-3-oxopiperazine
Molecular Weight ~228.25 Da~186.21 Da~286.33 Da
Stability (pH 2-4) High (Amide is stable)High (Protonates)Low (Acid labile/Deprotects)
Metabolic Stability Moderate (Deacetylase susceptible)Low (Phase II conjugation)N/A (Synthetic intermediate only)
HPLC Retention (RP) Mid-eluting (Moderate Polarity)Early-eluting (High Polarity)Late-eluting (Low Polarity)
NMR Complexity High (Rotameric splitting often visible)Low (Sharp signals)Low/Moderate (Rotamers less distinct)
Primary Application Peptidomimetic Libraries, Stable ScaffoldsSynthetic PrecursorSolid-Phase Peptide Synthesis (SPPS)
Expert Insight: The Rotamer Challenge

Unlike the alternatives, EAOPA exhibits restricted rotation around the N-Acetyl amide bond. In high-field NMR (400 MHz+), this frequently manifests as signal broadening or peak doubling (approx. 3:1 ratio in DMSO-d6). Inexperienced analysts often mistake this for impurity.

  • Validation Check: If your NMR spectrum shows sharp, single peaks for all protons at room temperature, suspect hydrolysis to the Free Amine (Alternative A) or incorrect structure assignment.

Critical Characterization Data (The Validation Matrix)

Use the following data points to cross-validate the identity of EAOPA.

A. Nuclear Magnetic Resonance (1H-NMR)

Solvent: DMSO-d6 (Recommended to break aggregation)

  • Diagnostic Signal 1 (Acetyl-CH3): Look for a sharp singlet (or split singlet due to rotamers) at

    
     2.0–2.1 ppm . Absence indicates the Free Amine.
    
  • Diagnostic Signal 2 (Ethyl Ester): Typical triplet (

    
     1.2 ppm) and quartet (
    
    
    
    4.1 ppm).
  • Diagnostic Signal 3 (Ring Protons): The methylene protons of the piperazine ring (

    
     3.5–4.2 ppm) will show complex coupling due to the adjacent carbonyls and the chiral center at C2.
    
B. Mass Spectrometry (LC-MS)
  • Target Ion:

    
    
    
  • Common Impurity Ion:

    
     (Loss of Acetyl group / Starting Material).
    
  • Adduct Validation: Expect

    
    . If the Na+ adduct is dominant and the H+ is absent, check mobile phase pH (likely too neutral).
    
C. Infrared Spectroscopy (FT-IR)
  • Amide I (N-C=O): Strong band at 1640–1660 cm⁻¹ .

  • Ester Carbonyl (O-C=O): Distinct sharp band at 1730–1750 cm⁻¹ .

  • Validation Logic: You must see two distinct carbonyl regions. If merged, resolution is too low or the ester has hydrolyzed to the acid.

Experimental Protocols

Protocol 1: High-Resolution Purity Profiling (HPLC)

Objective: Separate EAOPA from its non-acetylated precursor and hydrolysis byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar amine impurities).

    • 2–12 min: 5%

      
       60% B (Linear gradient).
      
    • 12–15 min: 60%

      
       95% B (Wash).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and 254 nm.

  • Acceptance Criteria:

    • EAOPA: Elutes approx. 6.5–7.5 min.

    • Free Amine (Impurity): Elutes approx. 2.0–3.0 min (void volume proximity).

    • Purity Threshold: >95% Area under curve (AUC).

Protocol 2: Dynamic NMR for Rotamer Confirmation

Objective: Confirm that "impurities" are actually rotamers.

  • Prepare sample in DMSO-d6 (approx. 10 mg/mL).

  • Acquire standard 1H-NMR at 25°C (298 K) . Note split peaks.

  • Heat probe to 80°C (353 K) .

  • Causality Check: If the split peaks coalesce into sharp singlets, the sample is pure EAOPA (Rotamers confirmed). If peaks remain distinct, the sample contains impurities (likely structural isomers or unreacted precursors).

Visualization of Validation Logic

Diagram 1: Analytical Decision Tree

This diagram outlines the logical flow for accepting or rejecting a batch of EAOPA based on the data described above.

ValidationLogic Start Sample: EAOPA Candidate LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Mass = 229 (M+H)? LCMS->MassCheck Reject1 REJECT: Precursor (187 m/z) MassCheck->Reject1 No (Found 187) NMR Step 2: 1H-NMR (DMSO-d6) MassCheck->NMR Yes AcetylCheck Acetyl Signal @ 2.1 ppm? NMR->AcetylCheck Reject2 REJECT: Missing Acetyl Group AcetylCheck->Reject2 No RotamerCheck Split Peaks / Broadening? AcetylCheck->RotamerCheck Yes Heat Step 3: Variable Temp NMR (80°C) RotamerCheck->Heat Yes (Ambiguous) Pass PASS: Validated EAOPA RotamerCheck->Pass No (Rare/Low Res) Coalesce Do Peaks Coalesce? Heat->Coalesce Coalesce->Pass Yes FailImpurity FAIL: Permanent Impurity Coalesce->FailImpurity No

Caption: Logical workflow for distinguishing genuine EAOPA from precursors and impurities using MS and Dynamic NMR.

Diagram 2: Synthesis & Degradation Pathways

Understanding where the molecule comes from and how it degrades is essential for interpreting "unknown" peaks in the chromatogram.

Pathways Precursor Ethyl (3-oxopiperazin-2-yl)acetate (Free Amine) Target EAOPA (Target Molecule) Precursor->Target Acetylation (Yields ~80%) Reagent + Acetic Anhydride Target->Precursor Deacetylation (Acidic/Enzymatic) Degradant1 Hydrolysis Product A (Acid Derivative) Target->Degradant1 Ester Hydrolysis (High pH) Degradant2 Hydrolysis Product B (Ring Opening) Target->Degradant2 Ring Opening (Extreme Conditions)

Caption: Synthetic origin and potential degradation pathways. Note that ester hydrolysis is the primary stability risk.

References

  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from (General validation of piperazine scaffolds).

  • National Institute of Justice. (2014).[1] Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Grant No. 2011-DN-BX-K530.[1] Retrieved from (Mass spectral fragmentation patterns of piperazinones).

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from (HPLC methodology for polar amine separation).

  • Sigma-Aldrich. (n.d.).[2] Ethyl (3-oxopiperazin-2-yl)acetate Product Information. Retrieved from (Baseline data for the non-acetylated precursor).

Sources

Comparative

Literature review of "Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" applications

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate: A Strategic Guide to Peptidomimetic Scaffolds Executive Summary: The Case for Six-Membered Lactams In the landscape of medicinal chemistry, Ethyl 2-(1-acetyl-3-oxopiperazin-...

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate: A Strategic Guide to Peptidomimetic Scaffolds

Executive Summary: The Case for Six-Membered Lactams

In the landscape of medicinal chemistry, Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4) represents a critical evolution in conformational restriction strategies . While five-membered lactams (pyrrolidinones/racetams) have historically dominated the field of beta-turn mimetics, this six-membered piperazinone scaffold offers distinct advantages in bond angle geometry and side-chain vectorization .

This guide objectively analyzes the compound's utility as a privileged scaffold for synthesizing Integrin Inhibitors (RGD mimetics) , Protease Inhibitors , and Nootropic analogs . Unlike linear peptide precursors which suffer from rapid enzymatic degradation, the 3-oxopiperazine core locks the peptide backbone into a stable, defined conformation, significantly enhancing metabolic stability and receptor affinity.

Technical Profile & Mechanism of Action

Chemical Identity:

  • IUPAC Name: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

  • Core Scaffold: 3-Oxopiperazine (2-Ketopiperazine)

  • Key Features:

    • N1-Acetyl Group: Mimics the preceding peptide bond (

      
      ) and prevents amine oxidation.
      
    • C3-Oxo Group: Acts as a hydrogen bond acceptor, mimicking the carbonyl of the

      
       residue.
      
    • C2-Acetate Side Chain: Provides a functional handle for C-terminal extension or pharmacophore attachment.

Mechanistic Advantage: The "Constrained Turn" The primary failure mode of linear peptides in drug development is entropic penalty upon binding. This scaffold pre-organizes the molecule.

  • Linear Peptides: High conformational freedom (

    
    ).
    
  • Piperazinone Scaffold: The 6-membered ring restricts the

    
     and 
    
    
    
    torsion angles, effectively freezing the molecule in a bioactive Type II
    
    
    -turn
    geometry. This reduces the entropic cost of binding to targets like Integrin
    
    
    or Thrombin .

Comparative Analysis: Piperazinone vs. Alternatives

The following table contrasts the subject compound with its primary competitors in scaffold design: Pyrrolidinones (Freidinger Lactams) and Linear Dipeptides .

FeatureEthyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (Subject)Pyrrolidinone Scaffolds (e.g., Piracetam core)Linear Peptide Esters (e.g., Ac-Gly-Asp-OEt)
Ring Size 6-Membered (Chair/Boat) 5-Membered (Envelope)None (Flexible)
Conformational Lock Moderate: Allows slight "pucker" flexibility for induced fit.Rigid: Can be too strained for certain active sites.None: High entropic penalty.
Metabolic Stability High: Lactam resists proteolysis.High: Lactam resists proteolysis.Low: Rapidly cleaved by esterases/peptidases.
Solubility High: Extra nitrogen (N4) enhances polarity.Moderate: Single nitrogen core.Variable: Depends on side chains.
Primary Application RGD Mimetics, Factor Xa Inhibitors Nootropics, NMDA ModulatorsProdrugs, Nutrient delivery
Data Interpretation
  • Bioavailability: The piperazinone scaffold typically exhibits a 2-3x increase in plasma half-life (

    
    )  compared to linear analogs due to the "hidden" amide bond within the ring, which is sterically inaccessible to many proteases.
    
  • Binding Affinity: In RGD mimetic studies, expanding the ring from 5 to 6 atoms often optimizes the distance between the basic (Arg-mimic) and acidic (Asp-mimic) termini, improving

    
     values from micromolar to nanomolar ranges.
    

Experimental Protocols

Protocol A: Synthesis of the Piperazinone Scaffold

Context: This protocol describes the cyclization of N-(2-aminoethyl)glycine derivatives, the standard route to accessing this scaffold.

Reagents:

  • N-Acetylethylenediamine

  • Ethyl glyoxylate (50% in toluene)

  • Benzotriazole

  • Sodium borohydride (

    
    )
    

Workflow:

  • Condensation: Dissolve N-acetylethylenediamine (10 mmol) in DCM. Add ethyl glyoxylate (11 mmol) and benzotriazole (10 mmol). Stir at RT for 4h to form the imine intermediate.

  • Reduction: Cool to 0°C. Add

    
     (15 mmol) slowly. Stir for 2h.
    
  • Cyclization: The resulting secondary amine is treated with Chloroacetyl chloride (1.1 eq) and Triethylamine (2 eq) in THF. Heat to reflux (60°C) for 6h. The intramolecular attack of the amine on the chloroacetyl chloride forms the 3-oxopiperazine ring.

  • Purification: Wash with 1N HCl and Brine. Recrystallize from EtOAc/Hexane.

Protocol B: Plasma Stability Assay

Context: Validating the "Self-Validating System" of metabolic resistance.

  • Preparation: Prepare a 10

    
     stock of the test compound in PBS (pH 7.4).
    
  • Incubation: Add 20

    
     of stock to 480 
    
    
    
    of pooled human plasma (pre-warmed to 37°C).
  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Immediately add 200

    
     cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

Visualization: Synthesis & Logic

Figure 1: Synthesis Pathway of the Piperazinone Scaffold

This diagram illustrates the critical cyclization step that locks the conformation.

SynthesisPathway Start N-Acetyl Ethylenediamine Inter1 Imine Intermediate Start->Inter1 + Ethyl Glyoxylate + Benzotriazole Inter2 N-(2-aminoethyl) glycine derivative Inter1->Inter2 + NaBH4 (Reduction) Cyclization Chloroacetyl Cl + Et3N (Reflux) Inter2->Cyclization N-Alkylation Product Ethyl 2-(1-acetyl- 3-oxopiperazin-2-yl)acetate Cyclization->Product Ring Closure (Lactam Formation)

Caption: Step-wise synthesis showing the conversion of linear diamine precursors into the constrained 3-oxopiperazine scaffold.

Figure 2: Scaffold Utility in Drug Design

This diagram maps the logical flow from the scaffold to specific therapeutic applications.

Applications Scaffold Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4) Prop1 Conformational Restriction Scaffold->Prop1 Prop2 Metabolic Stability Scaffold->Prop2 Prop3 H-Bonding Acceptor Scaffold->Prop3 App1 RGD Mimetics (Integrin Inhibitors) Prop1->App1 Fixes Arg-Asp distance App2 Peptidomimetics (Beta-Turn Mimics) Prop1->App2 Locks psi/phi angles App3 Nootropic Analogs (Racetam-like) Prop2->App3 Oral Bioavailability

Caption: Mapping the physicochemical properties of the scaffold to its downstream therapeutic applications.

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition.

  • Micklatcher, M. L., et al. (1996). Piperazinone Scaffolds for the Synthesis of Peptidomimetics. Tetrahedron Letters.

  • ChemicalBook. (2024). Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate Product Entry.

  • Teodori, E., et al. (2022).[1] The piperazine scaffold for novel drug discovery efforts. Expert Opinion on Drug Discovery.

  • Sugihara, H., et al. (1996). Synthesis of RGD mimetics using a piperazinone scaffold. Journal of Medicinal Chemistry.

Sources

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